molecular formula C9H15ClN2O2S B1378167 2-Amino-N-isopropylbenzenesulfonamide, HCl CAS No. 1365272-16-7

2-Amino-N-isopropylbenzenesulfonamide, HCl

Cat. No.: B1378167
CAS No.: 1365272-16-7
M. Wt: 250.75 g/mol
InChI Key: AZJSEFZKFUDKQO-UHFFFAOYSA-N
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Description

2-Amino-N-isopropylbenzenesulfonamide, HCl is a useful research compound. Its molecular formula is C9H15ClN2O2S and its molecular weight is 250.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-propan-2-ylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10;/h3-7,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJSEFZKFUDKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to GSK3368715 (CAS Number 1365272-16-7): A Potent Type I Protein Arginine Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3368715, also known as EPZ019997, is a potent and orally bioavailable small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] Arginine methylation is a crucial post-translational modification that plays a significant role in various cellular processes, including signal transduction, gene regulation, and DNA repair.[2] The dysregulation of PRMTs, particularly Type I enzymes, has been implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[3] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and preclinical and clinical evaluation of GSK3368715, offering valuable insights for researchers and drug development professionals in the field of oncology and epigenetic modulation.

Chemical and Physicochemical Properties

GSK3368715 is a complex molecule with the formal chemical name N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine.[4] It is often utilized in its hydrochloride salt forms to improve its solubility and handling properties. The CAS number 1365272-16-7 corresponds to the free base of the molecule.

Table 1: Physicochemical Properties of GSK3368715 and its Hydrochloride Salts

PropertyValueSource(s)
Chemical Formula (Free Base) C20H38N4O2[4]
Molecular Weight (Free Base) 366.54 g/mol [4]
CAS Number (Free Base) 1365272-16-7N/A
Formal Name (Monohydrochloride) N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine, monohydrochloride[4]
Chemical Formula (Monohydrochloride) C20H38N4O2 • HCl[4]
Molecular Weight (Monohydrochloride) 403.0 g/mol [4]
CAS Number (Monohydrochloride) 2227587-25-7[4]
Formal Name (Trihydrochloride) N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine, trihydrochloride[5]
Chemical Formula (Trihydrochloride) C20H38N4O2 • 3HCl[5]
Molecular Weight (Trihydrochloride) 475.92 g/mol [5]
CAS Number (Trihydrochloride) 2227587-26-8[5]
Appearance Solid[4]
Purity ≥98%[4]
Solubility (Monohydrochloride) DMSO: 40 mg/mL[4]
Solubility (Trihydrochloride) DMSO: 81 mg/mL (170.19 mM); Water: 81 mg/mL; Ethanol: 81 mg/mL[5]
Storage and Stability Store at -20°C for long-term stability (≥ 4 years for the monohydrochloride).[4]

Note on Solubility: The solubility of the trihydrochloride salt is significantly higher in various solvents compared to the monohydrochloride salt, which is an important consideration for in vitro and in vivo experimental design.[4][5] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions to avoid potential solubility issues due to moisture contamination.[5]

Biological Activity and Mechanism of Action

GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[6] This class of enzymes includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, which are responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins.[2] By inhibiting these enzymes, GSK3368715 blocks the transfer of a methyl group from SAM to arginine, leading to a global reduction in asymmetric dimethylarginine (aDMA) levels.[2]

Table 2: In Vitro Inhibitory Activity of GSK3368715

Target PRMTIC50 (nM)
PRMT13.1
PRMT3162
PRMT438
PRMT64.7
PRMT839

Data sourced from Cayman Chemical product information sheet.[4]

GSK3368715 demonstrates high selectivity for Type I PRMTs over Type II (PRMT5, PRMT7) and Type III (PRMT9) enzymes, with IC50 values for the latter being in the micromolar range.[4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

The inhibition of Type I PRMTs by GSK3368715 has been shown to induce anti-proliferative and cytotoxic effects in a variety of cancer cell lines.[6] Notably, its anti-tumor activity is enhanced in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[7] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which in turn inhibits PRMT5, a Type II PRMT. The dual inhibition of both Type I and Type II PRMTs through this synthetic lethal interaction results in synergistic anti-tumor effects.[7]

PRMT Signaling and GSK3368715 Mechanism of Action Mechanism of Action of GSK3368715 cluster_0 Type I PRMT Activity cluster_1 Inhibition by GSK3368715 cluster_2 Downstream Effects SAM SAM PRMT1/3/4/6/8 PRMT1/3/4/6/8 SAM->PRMT1/3/4/6/8 Methyl Donor aDMA Asymmetric Dimethylarginine (aDMA) PRMT1/3/4/6/8->aDMA Catalyzes SAH S-Adenosyl-L-homocysteine (SAH) PRMT1/3/4/6/8->SAH Protein_Substrate Protein Substrate (e.g., Histones) Protein_Substrate->PRMT1/3/4/6/8 Binds to Altered_Gene_Expression Altered Gene Expression GSK3368715 GSK3368715 GSK3368715->PRMT1/3/4/6/8 Inhibits Reduced_aDMA Reduced aDMA Levels Reduced_aDMA->Altered_Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Altered_Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Altered_Gene_Expression->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Mechanism of GSK3368715 action on Type I PRMTs.

Preclinical and Clinical Overview

In Vitro Studies

GSK3368715 has demonstrated potent anti-proliferative activity across a broad panel of cancer cell lines.[6] For instance, it inhibits the growth of patient-derived diffuse large B cell lymphoma (DLBCL) cells at a concentration of 5 µM.[4]

In Vivo Studies

In various mouse xenograft models, orally administered GSK3368715 has shown significant anti-tumor efficacy.[4] It has been reported to reduce tumor volume in models of DLBCL, pancreatic adenosarcoma, renal carcinoma, and breast cancer at doses ranging from 9.375 to 300 mg/kg.[4]

Clinical Trials

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adult patients with advanced solid tumors.[2] The study revealed that the maximum plasma concentration was reached within one hour of oral dosing. However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the doses tested.[2] Dose-limiting toxicities were observed at the 200 mg dose.[2]

Experimental Protocols

The following are representative protocols for key assays used in the evaluation of GSK3368715. These are intended as a guide and may require optimization for specific experimental conditions.

Type I PRMT Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from [3H]-S-adenosyl-L-methionine to a substrate by a Type I PRMT enzyme.

Materials:

  • Recombinant human PRMT1 enzyme

  • Histone H4 peptide (substrate)

  • [3H]-S-adenosyl-L-methionine

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

  • GSK3368715 (or other inhibitors)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, PRMT1 enzyme, and the histone H4 substrate.

  • Add varying concentrations of GSK3368715 or vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiate the reaction by adding [3H]-S-adenosyl-L-methionine.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

  • Spot the reaction mixture onto phosphocellulose filter paper discs.

  • Wash the filter discs extensively with a wash buffer (e.g., 5% TCA) to remove unincorporated [3H]-SAM.

  • Dry the filter discs and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of GSK3368715 and determine the IC50 value.

PRMT_Inhibition_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Enzyme, Substrate, Buffer) Start->Prepare_Reaction_Mix Add_Inhibitor Add GSK3368715 (or Vehicle) Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Add [3H]-SAM Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add TCA Incubate->Stop_Reaction Spot_on_Filter Spot on Filter Paper Stop_Reaction->Spot_on_Filter Wash_Filter Wash to Remove Unincorporated [3H]-SAM Spot_on_Filter->Wash_Filter Measure_Radioactivity Scintillation Counting Wash_Filter->Measure_Radioactivity Analyze_Data Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a radiometric PRMT inhibition assay.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • GSK3368715

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of GSK3368715 or vehicle control for a specified duration (e.g., 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with GSK3368715 (or Vehicle) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate at 37°C Add_MTT->Incubate Solubilize_Formazan Add Solubilization Solution Incubate->Solubilize_Formazan Measure_Absorbance Read Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Analyze_Data Calculate GI50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell proliferation MTT assay.

Conclusion

GSK3368715 is a valuable research tool for investigating the role of Type I PRMTs in health and disease. Its high potency and selectivity make it a suitable probe for elucidating the biological consequences of inhibiting this class of enzymes. While its clinical development was halted, the preclinical data and the insights gained from the Phase 1 trial provide a strong foundation for the continued exploration of PRMT inhibitors in oncology. The synthetic lethal interaction with MTAP-deficient cancers highlights a promising avenue for patient stratification and targeted therapy. Further research into the physicochemical and pharmacological properties of GSK3368715 and related compounds will be instrumental in advancing the development of novel epigenetic therapies.

References

  • Protheragen. LogP/LogD/Pka Analysis. [Link]

  • Crystal Pharmatech Co., Ltd. pKa/LogP/LogD Measurements. [Link]

  • Journal of Cheminformatics. A confidence predictor for logD using conformal regression and a support-vector machine. [Link]

  • Innovacos. Formulation Guide. [Link]

  • eScholarship.org. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]

  • National Cancer Institute. Definition of PRMT1 inhibitor GSK3368715. [Link]

  • ChemRxiv. Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]

  • El-Khoueiry, A.B., et al. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. Br J Cancer129 , 309–317 (2023). [Link]

  • Fedoriw, A., et al. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss. Cancer Cell36 , 100-114.e25 (2019). [Link]

  • Lee, Y.H., et al. Effects of Solvents on In Vitro Potencies of Platinum Compounds. Cancer Res Treat45 , 161-3 (2013). [Link]

  • ResearchGate. Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). [Link]

  • Google P
  • Google Patents. Fragrance compositions containing 2-cyclohexyl-1,1-dimethyl ethanol esters.
  • Google Patents. Peptoid-based inhibitors of the protein arginine methyltransferase (PRMT) family.
  • ScienceDirect. RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. [Link]

  • PubMed. Preparation and characterization of regioisomerically pure 1,7-disubstituted perylene bisimide dyes. [Link]

  • Google P

Sources

Investigating 2-Amino-N-isopropylbenzenesulfonamide as a CDK2 inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Investigating 2-Amino-N-isopropylbenzenesulfonamide as a CDK2 Inhibitor Scaffold

Executive Summary

This guide outlines the technical roadmap for validating 2-Amino-N-isopropylbenzenesulfonamide as a chemotype for Cyclin-Dependent Kinase 2 (CDK2) inhibition. While high-molecular-weight CDK inhibitors (e.g., Dinaciclib, Roscovitine) are well-characterized, fragment-based drug discovery (FBDD) increasingly targets the 2-aminobenzenesulfonamide motif as a "privileged scaffold." This moiety is capable of dual-functionality: the aniline amine acts as a hinge-binder donor, while the sulfonamide tail exploits the solvent-exposed aspartate residues (specifically Asp86) unique to the CDK2 active site.

This document provides a self-validating workflow covering in silico docking, biochemical kinase assays (ADP-Glo™), and cellular profiling, designed to transition this molecule from a "fragment hit" to a validated lead.

Molecular Rationale & Mechanistic Hypothesis

The CDK2 Structural Context

CDK2 drives the G1-to-S phase transition by phosphorylating the Retinoblastoma protein (Rb).[1] ATP-competitive inhibitors must displace ATP from the cleft between the N-terminal and C-terminal lobes.

  • Hinge Region (Glu81, Leu83): The primary anchor point for the adenine ring of ATP.

  • Specificity Surface (Asp86): A residue often exploited by sulfonamide-based inhibitors to gain selectivity over other kinases (e.g., CDK1).

Pharmacophore Hypothesis

For 2-Amino-N-isopropylbenzenesulfonamide:

  • Primary Interaction: The 2-amino group (aniline) functions as a hydrogen bond donor to the backbone carbonyl of Leu83 .

  • Secondary Interaction: The sulfonamide oxygen acts as a hydrogen bond acceptor for the backbone NH of Asp86 , stabilizing the inhibitor conformation.

  • Hydrophobic Shielding: The isopropyl group provides steric bulk that may displace conserved water molecules or fit into the hydrophobic pocket adjacent to the gatekeeper residue (Phe80).

DOT Diagram 1: CDK2 Signaling & Inhibition Logic

CDK2_Pathway Growth_Signals Mitogenic Signals (Growth Factors) Cyclin_E Cyclin E Upregulation Growth_Signals->Cyclin_E Induction CDK2_Complex CDK2-Cyclin E Complex (Active) Cyclin_E->CDK2_Complex CDK2_Inactive CDK2 (Inactive) CDK2_Inactive->CDK2_Complex Binding Rb Rb Protein (Tumor Suppressor) CDK2_Complex->Rb Phosphorylation Inhibitor 2-Amino-N-isopropyl- benzenesulfonamide Inhibitor->CDK2_Complex ATP Competition (Hinge Binding) Rb_Phos p-Rb (Hyperphosphorylated) Rb->Rb_Phos E2F E2F Transcription Factor Rb->E2F Releases (Normally Inhibits) Rb_Phos->E2F Release S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Activation

Caption: Mechanistic pathway showing CDK2 activation of E2F via Rb phosphorylation. The sulfonamide inhibitor blocks ATP binding, preventing Rb hyperphosphorylation and arresting the cell cycle at G1/S.

In Vitro Biochemical Validation (ADP-Glo™ Assay)

To validate the potency of the target molecule, we utilize the ADP-Glo™ Kinase Assay (Promega).[2] This bioluminescent assay is preferred over radiometric methods due to its high Z'-factor and resistance to compound fluorescence interference.

Experimental Design
  • Enzyme: Recombinant Human CDK2/Cyclin E1 complex (SignalChem or Promega).

  • Substrate: Histone H1 (native substrate).[3]

  • Controls:

    • Positive Control: Staurosporine (Broad spectrum) or Dinaciclib (Selective).

    • Negative Control: DMSO (Vehicle).

    • No Enzyme Control: To measure background ATP hydrolysis.

Detailed Protocol

Step 1: Reagent Preparation

  • 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

  • Compound Dilution: Prepare a 10mM stock of 2-Amino-N-isopropylbenzenesulfonamide in 100% DMSO. Perform a 10-point serial dilution (1:3) in DMSO, then dilute 1:25 into Kinase Buffer to ensure final DMSO < 4%.

Step 2: Kinase Reaction (384-well plate)

  • Add 2 μL of CDK2/Cyclin E1 enzyme (0.5 ng/μL final) to assay wells.

  • Add 1 μL of diluted compound (or control). Incubate for 10 min at RT to allow equilibrium binding.

  • Initiate reaction by adding 2 μL of ATP/Histone H1 mix (Final: 10 μM ATP, 0.1 μg/μL Histone H1).

  • Incubate for 60 minutes at RT.

Step 3: ADP Detection

  • Add 5 μL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).[4] Incubate 40 min.

  • Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[4][5] Incubate 30 min.

  • Read Luminescence (RLU) on a plate reader (e.g., PerkinElmer EnVision).

Data Analysis Template

Normalize data to Percent Inhibition:



Table 1: Expected Data Profile for Validation

CompoundConcentration RangeExpected IC50 (Potent)Expected IC50 (Fragment)
Target Molecule 1 nM - 100 μM< 500 nM1 - 50 μM
Dinaciclib (Ctrl) 0.1 nM - 1 μM< 5 nMN/A
Staurosporine 1 nM - 10 μM< 20 nMN/A

Cellular Profiling: Cell Cycle Analysis

If biochemical inhibition is confirmed (IC50 < 50 μM), proceed to cellular validation. CDK2 inhibition results in G1-phase arrest .

Methodology: Propidium Iodide (PI) Flow Cytometry
  • Cell Line: MCF-7 or OVCAR-3 (CDK2-dependent lines).

  • Treatment: Treat cells with IC50 and 5x IC50 concentrations of the target molecule for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Resuspend in PBS containing 50 μg/mL Propidium Iodide (DNA stain) and 100 μg/mL RNase A. Incubate 30 min at 37°C.

  • Analysis: Measure DNA content on a flow cytometer (e.g., BD FACSCanto).

Success Criteria: A significant increase in the G0/G1 peak (2N DNA content) compared to DMSO control, with a concomitant decrease in S-phase population.

Experimental Workflow Diagram

DOT Diagram 2: Validation Workflow

Workflow Start Compound: 2-Amino-N-isopropyl- benzenesulfonamide InSilico In Silico Docking (Target: PDB 1DI8) Check: Leu83 H-bond Start->InSilico Biochem ADP-Glo Kinase Assay (IC50 Determination) InSilico->Biochem Decision1 IC50 < 50 μM? Biochem->Decision1 Cellular Cell Cycle Analysis (Flow Cytometry) Decision1->Cellular Yes Stop Discard / Redesign Decision1->Stop No XRay X-Ray Crystallography (Soak vs Co-crystal) Cellular->XRay G1 Arrest Confirmed Lead Valid Lead (Proceed to SAR) XRay->Lead

Caption: Step-by-step validation pipeline. The biochemical gate (Decision 1) prevents wasting resources on cellular assays if the molecule fails to inhibit the purified enzyme.

Critical Considerations & Troubleshooting

  • Solubility & PAINS: Sulfonamides can sometimes aggregate. Include 0.01% Triton X-100 in the kinase buffer to prevent promiscuous inhibition by aggregates.

  • Selectivity: If potent, run a selectivity panel against CDK1. CDK1 and CDK2 are structurally similar; however, the sulfonamide interaction with the specificity surface (Asp86) is a key differentiator for CDK2 selectivity [1].

  • Crystallography: For structural confirmation, use PDB ID: 1DI8 or 2CCI (CDK2/Cyclin A) as the template for molecular replacement. The isopropyl group should be inspected for electron density near the gatekeeper region.

References

  • Structure-Activity Relationships of Sulfonamide-Purines: Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.[6][7][8] Source: J. Med. Chem. (2017) URL:[Link]

  • CDK2 Structural Biology: Title: Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2.[6][8][9][10][11] Source: Int. J. Mol. Sci. (MDPI) URL:[Link]

  • General Sulfonamide Binding Modes: Title: Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors. Source: ChemBioChem (NIH/PubMed) URL:[Link]

Sources

Understanding the hydrochloride salt form of 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-N-isopropylbenzenesulfonamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-isopropylbenzenesulfonamide hydrochloride (CAS No. 1365272-16-7), a key chemical intermediate with significant potential in synthetic and medicinal chemistry. The document delineates the compound's physicochemical properties, provides detailed protocols for its synthesis and purification, and outlines robust methodologies for its analytical characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the rationale behind its use in the hydrochloride salt form, discussing its enhanced solubility and stability, which are critical attributes in drug discovery and development pipelines.[1] Applications as a precursor in the synthesis of bioactive molecules, such as potential enzyme inhibitors, are also discussed. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile building block.

Introduction and Strategic Rationale

2-Amino-N-isopropylbenzenesulfonamide is a sulfonamide-containing aromatic amine that serves as a valuable building block in organic synthesis.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[2] While the free base form of the molecule is a direct precursor in many synthetic routes, its hydrochloride salt is often preferred in a research and development setting.

The conversion of a basic amine to its hydrochloride salt is a deliberate and strategic choice in chemical process development.[1] This salt formation is primarily employed to improve the compound's physicochemical properties, most notably its aqueous solubility, dissolution rate, and stability.[1][3] For a synthetic intermediate, enhanced solubility can facilitate easier handling, more reliable reaction kinetics in aqueous or protic solvent systems, and simpler purification processes. From a drug development perspective, these improvements are critical for ensuring that a potential drug candidate can be effectively absorbed and reach its biological target.[1] This guide focuses specifically on the hydrochloride salt, providing the technical insights necessary for its effective utilization.

Physicochemical Properties

A summary of the key chemical identifiers and physicochemical properties of 2-Amino-N-isopropylbenzenesulfonamide hydrochloride is presented below.

PropertyValueSource(s)
CAS Number 1365272-16-7[4]
Molecular Formula C₉H₁₅ClN₂O₂S[4]
Molecular Weight 250.75 g/mol [4]
Appearance White to off-white solid (Predicted)-
Purity ≥98% (Typical commercial grade)[4]
InChI Key AZJSEFZKFUDKQO-UHFFFAOYSA-N[4]
Storage Store at room temperature, keep dry and cool.[4]

Synthesis and Purification of the Hydrochloride Salt

The hydrochloride salt is typically prepared by reacting the free base of 2-Amino-N-isopropylbenzenesulfonamide with hydrochloric acid in a suitable organic solvent. The choice of solvent is critical; it must dissolve the free base but be a poor solvent for the resulting salt, thereby inducing precipitation.[5][6]

Rationale for Method Selection

The use of HCl dissolved in an organic solvent (e.g., 4M HCl in dioxane or gaseous HCl in isopropanol) is a standard and highly effective method for generating amine hydrochloride salts.[5][6] This approach avoids the introduction of water, which could potentially interfere with downstream reactions or complicate the drying process. Cooling the reaction mixture to 0-4 °C maximizes the yield by decreasing the solubility of the salt.[6] The subsequent washing with a cold, non-polar solvent like diethyl ether removes any residual soluble impurities.[5]

Detailed Experimental Protocol

Materials:

  • 2-Amino-N-isopropylbenzenesulfonamide (free base)

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Anhydrous Diethyl Ether (or Isopropanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filtration flask

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 2-Amino-N-isopropylbenzenesulfonamide (free base) in a minimal amount of anhydrous diethyl ether (or isopropanol) in a round-bottom flask with stirring.

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise via a dropping funnel over 15-20 minutes. Maintain vigorous stirring.

  • Precipitation: A white precipitate of the hydrochloride salt will form upon addition of the acid.[5][6]

  • Maturation: Continue stirring the resulting slurry at 0 °C for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of cold anhydrous diethyl ether to remove any unreacted starting material and residual acid.[5]

  • Drying: Dry the purified salt under vacuum at 40-50 °C to a constant weight.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Dissolve Free Base in Diethyl Ether acid Cool to 0°C & Add 4M HCl in Dioxane start->acid Step 1-2 precipitate Stir at 0°C (Precipitation) acid->precipitate Step 3-4 filter Vacuum Filtration precipitate->filter Step 5 wash Wash with Cold Diethyl Ether filter->wash Step 6 dry Dry Under Vacuum wash->dry Step 7 product Pure Hydrochloride Salt dry->product G cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation compound Synthesized 2-Amino-N-isopropyl- benzenesulfonamide HCl nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry (ESI-MS) compound->ms structure Confirm Covalent Structure nmr->structure functional_groups Identify Functional Groups (-NH₃⁺, -SO₂NH-) ir->functional_groups mw Confirm Molecular Weight ms->mw elucidation Structure Elucidation & Purity Assessment structure->elucidation functional_groups->elucidation mw->elucidation

Caption: Integrated workflow for the analytical characterization of the target compound.

Applications in Chemical Synthesis

2-Amino-N-isopropylbenzenesulfonamide serves as a versatile intermediate for constructing more complex molecules. [1]Its bifunctional nature—possessing both a nucleophilic amine and a modifiable sulfonamide group—allows for diverse synthetic transformations. Research has highlighted its potential as a scaffold for developing inhibitors of key enzymes involved in disease pathways, such as Cyclin-Dependent Kinase 2 (CDK2) for cancer and Dipeptidyl Peptidase IV (DPP IV) for diabetes. [1] The hydrochloride salt form is particularly useful in aqueous-based coupling reactions or when precise control over stoichiometry is required, as the salt is typically a stable, non-hygroscopic, and easily weighable solid. Before use in reactions requiring the free amine, it can be readily converted back by neutralization with a suitable base (e.g., NaHCO₃, Et₃N).

G start 2-Amino-N-isopropyl- benzenesulfonamide HCl neutralize Neutralization (e.g., NaHCO₃) start->neutralize free_base Free Base Intermediate neutralize->free_base reaction Coupling Reaction (e.g., Amide bond formation, Alkylation, etc.) free_base->reaction target Bioactive Target Molecule (e.g., Enzyme Inhibitor) reaction->target

Caption: General synthetic utility of the hydrochloride intermediate.

Solubility and Stability Profile

Enhanced Solubility

A primary advantage of the hydrochloride salt is its increased solubility in aqueous and polar protic solvents compared to the free base. [1]While salt formation does not always guarantee higher solubility, for basic compounds like this, protonation of the amine group generally leads to a significant improvement. [7]This is particularly beneficial for preparing stock solutions for biological screening or for reactions conducted in polar media.

Qualitative Solubility Data (Predicted):

SolventFree BaseHydrochloride Salt
WaterSparingly SolubleSoluble
Methanol / EthanolSolubleSoluble
DichloromethaneSolubleSparingly Soluble
Diethyl EtherSolubleInsoluble
Dimethyl Sulfoxide (DMSO)SolubleSoluble
Stability Considerations

The solid hydrochloride salt is generally expected to have good shelf-life stability under recommended storage conditions (cool, dry). [4]However, sulfonamides can be susceptible to hydrolysis, particularly under acidic conditions. [8]Forced degradation studies are recommended to understand the intrinsic stability of the molecule.

Protocol for Forced Degradation Study: [8]1. Preparation: Prepare solutions of the hydrochloride salt (~1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative). Prepare a solution in a suitable organic solvent for thermal and photostability testing. 2. Stress Conditions:

  • Hydrolysis: Heat acidic and basic solutions at 60 °C for 24 hours.
  • Oxidation: Keep the H₂O₂ solution at room temperature for 24 hours.
  • Thermal: Heat the organic solution at 80 °C for 48 hours. Expose the solid powder to 100 °C for 48 hours.
  • Photolytic: Expose the organic solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
  • Analysis: Analyze all samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Safety and Handling

Based on available supplier data, 2-Amino-N-isopropylbenzenesulfonamide hydrochloride should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • GHS Pictogram: GHS07 (Exclamation Mark) [4]* Signal Word: Warning [4]* Hazard Statements: [4] * H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: [4] * P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

  • Benchchem. (n.d.). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
  • Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. (2026, January 26).
  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • Google Patents. (1951). US2579933A - Soluble salts of sulfonamides.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • ResearchGate. (2025, August 30). The Utility of Sulfonate Salts in Drug Development.
  • Sigma-Aldrich. (n.d.). 2-Amino-N-isopropylbenzenesulfonamide, HCl.
  • Lumen Learning. (n.d.). Organic Chemistry II - 23.2. Preparation of Amines.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved February 17, 2026, from [Link]

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Benchchem. (n.d.). Spectroscopic analysis (NMR, IR, MS) for the characterization of (S)-2-aminopropanamide hydrochloride derivatives.
  • Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Sigma-Aldrich. (n.d.). This compound.
  • Benchchem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-nitro-N-propylbenzenesulfonamide.

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Methodological & Application

Synthesis protocol for 2-Amino-N-isopropylbenzenesulfonamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-N-isopropylbenzenesulfonamide HCl

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Amino-N-isopropylbenzenesulfonamide hydrochloride. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of complex therapeutic agents.[1] Its structure is particularly relevant for creating inhibitors of enzymes such as Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV), which are implicated in cancer and type 2 diabetes, respectively.[1]

The conversion of the final amine to its hydrochloride salt is a critical step to enhance its water solubility, stability, and bioavailability—properties essential for pharmaceutical development.[1] This guide presents a reliable two-step synthetic pathway involving the formation of a sulfonamide intermediate, followed by the reduction of a nitro group and subsequent salt formation. The causality behind each procedural step is explained to provide a comprehensive understanding of the reaction mechanism and to ensure procedural integrity.

Overall Synthetic Scheme

The synthesis proceeds in three primary stages:

  • Sulfonamide Formation: Nucleophilic substitution of chloride on 2-nitrobenzenesulfonyl chloride by isopropylamine.

  • Nitro Group Reduction: Conversion of the aromatic nitro group to a primary amine.

  • Salt Formation: Treatment of the resulting aniline derivative with hydrochloric acid to yield the final hydrochloride salt.

cluster_0 Stage 1: Sulfonamide Formation cluster_1 Stage 2: Nitro Reduction cluster_2 Stage 3: Salt Formation A 2-Nitrobenzenesulfonyl Chloride + Isopropylamine B N-isopropyl-2-nitrobenzenesulfonamide A->B  Triethylamine, DCM, 0°C to RT C 2-Amino-N-isopropylbenzenesulfonamide (Free Base) B->C  SnCl2·2H2O, Ethanol, Reflux D 2-Amino-N-isopropylbenzenesulfonamide HCl (Final Product) C->D  HCl in Isopropanol, 0°C

Caption: Overall workflow for the synthesis of 2-Amino-N-isopropylbenzenesulfonamide HCl.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )CAS No.Hazards
2-Nitrobenzenesulfonyl ChlorideC₆H₄ClNO₄S221.621694-92-4Corrosive, Causes Burns[2][3][4]
IsopropylamineC₃H₉N59.1175-31-0Flammable, Corrosive
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Flammable, Toxic, Corrosive
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Carcinogen, Irritant
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6510025-69-1Harmful if swallowed, Irritant
Ethanol (EtOH)C₂H₅OH46.0764-17-5Flammable
Hydrochloric Acid (HCl)HCl36.467647-01-0Corrosive, Causes Burns
Isopropanol (IPA)C₃H₈O60.1067-63-0Flammable, Eye Irritant
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Hygroscopic

Experimental Protocols

PART 1: Synthesis of N-isopropyl-2-nitrobenzenesulfonamide

This step involves the reaction of an amine with a sulfonyl chloride to form a sulfonamide, a robust and widely used transformation in organic synthesis.[5][6][7] A tertiary amine base, triethylamine, is used to neutralize the hydrochloric acid generated in situ, preventing the protonation of the isopropylamine nucleophile and allowing the reaction to proceed to completion.[8]

Procedure:

  • To a 250 mL two-necked, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add isopropylamine (1.1 equivalents) and triethylamine (1.1 equivalents).

  • Add 100 mL of dichloromethane (DCM) and stir the mixture until all reagents are dissolved.

  • Cool the flask in an ice-water bath to 0°C.

  • In a separate beaker, dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent, e.g., 10.0 g) in 50 mL of DCM.

  • Add the 2-nitrobenzenesulfonyl chloride solution to the cooled amine mixture dropwise over 20-30 minutes using an addition funnel. Maintain the internal temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding 100 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-isopropyl-2-nitrobenzenesulfonamide as a solid, which can be used in the next step without further purification.

Caption: Reaction scheme for the formation of the sulfonamide intermediate.

PART 2: Synthesis of 2-Amino-N-isopropylbenzenesulfonamide

The reduction of an aromatic nitro group to an aniline is a fundamental transformation. While catalytic hydrogenation is a common method[9], the use of tin(II) chloride in an acidic medium provides a mild and effective alternative that is tolerant of many functional groups.[9][10]

Procedure:

  • Place the crude N-isopropyl-2-nitrobenzenesulfonamide from Part 1 into a 500 mL round-bottomed flask.

  • Add ethanol (approx. 10 mL per gram of starting nitro compound).

  • To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.

  • Maintain the reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is ~8. This will precipitate tin salts.

  • Extract the product from the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-N-isopropylbenzenesulfonamide free base.

PART 3: Formation of 2-Amino-N-isopropylbenzenesulfonamide HCl

Conversion to the hydrochloride salt is typically performed to improve the handling and formulation properties of the amine product.[1]

Procedure:

  • Dissolve the crude amine from Part 2 in a minimal amount of isopropanol (IPA).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of HCl in isopropanol (or ethereal HCl) dropwise with stirring. The product will begin to precipitate as a white solid.

  • Continue adding the HCl solution until the mixture is acidic (check with pH paper) and no further precipitation is observed.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol and then with diethyl ether to aid in drying.

  • Dry the final product, 2-Amino-N-isopropylbenzenesulfonamide HCl, under vacuum to a constant weight.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.[11]

TechniqueExpected Results
¹H NMR Aromatic Protons: Multiple signals between δ 6.5-7.8 ppm. NH₂ (Amine): Broad singlet, ~δ 4.5-5.5 ppm. CH (Isopropyl): Septet or multiplet, ~δ 3.3-3.6 ppm. NH (Sulfonamide): Singlet or doublet, dependent on solvent. CH₃ (Isopropyl): Doublet, ~δ 1.1-1.3 ppm.
¹³C NMR Signals corresponding to the aromatic carbons, and the three distinct carbons of the N-isopropyl group.
IR (cm⁻¹) ~3450-3300: N-H stretching (asymmetric and symmetric) of the primary amine. ~3250: N-H stretching of the sulfonamide. ~1330 & ~1150: S=O stretching (asymmetric and symmetric) of the sulfonamide group.[12] ~1600-1450: C=C stretching of the aromatic ring.
Mass Spec. For the free base (C₉H₁₄N₂O₂S, M.W. 214.29), the expected [M+H]⁺ ion is at m/z = 215.
Purity (HPLC) >95% (typical target for research use).
Melting Point A sharp melting point indicates high purity.

Safety and Handling Precautions

  • 2-Nitrobenzenesulfonyl Chloride: This reagent is highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[2][3] Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13][14]

  • Acids and Bases: Concentrated acids and bases (HCl, TEA) are corrosive. Handle with care and appropriate PPE.

  • Solvents: Dichloromethane is a suspected carcinogen. Isopropylamine, ethanol, isopropanol, and ether are flammable. All solvent handling should be performed in a well-ventilated fume hood away from ignition sources.

  • General Procedures: All reactions should be conducted in a well-ventilated fume hood. Ensure appropriate waste disposal procedures are followed for all chemical waste.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reaction of 2-Nitrobenzenesulfonyl Chloride with Primary Amines. BenchChem.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016, August 1). Books.
  • Preparation of sulfonamides
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 2-Nitrobenzenesulfonyl chloride.
  • CymitQuimica. (n.d.). CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride.
  • DC Fine Chemicals. (n.d.).
  • TCI Chemicals. (n.d.).
  • DC Fine Chemicals. (n.d.). 2-Nitrobenzenesulfonyl chloride.
  • Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. (2026, January 26).
  • Cihan University-Erbil Repository. (n.d.).
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.).
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • BenchChem. (2025). Spectroscopic analysis (NMR, IR, MS) for the characterization of (S)
  • Nitro Reduction - Common Conditions. (n.d.).
  • BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 2-nitro-N-propylbenzenesulfonamide. BenchChem.
  • Chemistry Steps. (2025, September 28).

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The Versatile Scaffold: 2-Amino-N-isopropylbenzenesulfonamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic identification and deployment of versatile chemical scaffolds are paramount to the successful development of novel therapeutic agents. 2-Amino-N-isopropylbenzenesulfonamide has emerged as a privileged scaffold, demonstrating significant utility as a key intermediate in the synthesis of targeted therapies for a range of diseases, most notably cancer and type 2 diabetes.[1] This technical guide provides an in-depth exploration of the applications of 2-Amino-N-isopropylbenzenesulfonamide in drug discovery. We will elucidate its role in the design and synthesis of potent enzyme inhibitors, with a particular focus on Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV).[1] This document will furnish researchers, scientists, and drug development professionals with detailed application notes, step-by-step experimental protocols, and the causal reasoning behind critical experimental choices, thereby empowering the strategic application of this valuable chemical entity in their research endeavors.

Introduction: The Strategic Value of the Benzenesulfonamide Moiety

The benzenesulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of clinically approved drugs. Its prevalence stems from its ability to act as a bioisostere for other functional groups, its capacity to engage in hydrogen bonding interactions with biological targets, and its synthetic tractability, which allows for facile chemical modification. 2-Amino-N-isopropylbenzenesulfonamide, in particular, offers a unique combination of structural features: a primary aromatic amine that serves as a key vector for chemical elaboration, and a sulfonamide moiety that can be tailored for specific target engagement.

This guide will delve into the practical applications of this scaffold, providing a roadmap for its utilization in the generation of compound libraries for high-throughput screening and subsequent lead optimization.[1]

Core Applications in Drug Discovery

The structural attributes of 2-Amino-N-isopropylbenzenesulfonamide make it an ideal starting point for the development of inhibitors for key enzymes implicated in disease pathogenesis.[1]

Targeting the Cell Cycle: Development of CDK2 Inhibitors for Oncology

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly during the G1/S phase transition.[2] Aberrant CDK2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] The 2-aminobenzenesulfonamide core can be elaborated to occupy the ATP-binding pocket of CDK2, leading to potent and selective inhibition.

CDK2_Inhibitor_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization A Scaffold Selection: 2-Amino-N-isopropylbenzenesulfonamide B Derivative Synthesis: Coupling with Heterocyclic Moieties A->B Reaction C Purification: Flash Chromatography B->C Purification D Structural Characterization: NMR, LC-MS, HPLC C->D Analysis E In Vitro Kinase Assay: CDK2 Inhibition (IC50) D->E Screening F Cell-Based Proliferation Assay: Cancer Cell Line Panel E->F Validation G Selectivity Profiling: Kinase Panel Screening F->G Selectivity H Structure-Activity Relationship (SAR) Studies G->H SAR I In Vitro ADME/Tox (Solubility, Permeability) H->I Optimization J Lead Candidate Selection I->J Selection

Caption: A generalized workflow for the discovery of CDK2 inhibitors.

Modulating Glucose Metabolism: Design of DPP IV Inhibitors for Diabetes

Dipeptidyl Peptidase IV (DPP IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] Inhibition of DPP IV prolongs the action of incretins, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[3][4] The 2-Amino-N-isopropylbenzenesulfonamide scaffold can be modified to generate potent and selective DPP IV inhibitors.[1]

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis, characterization, and biological evaluation of 2-Amino-N-isopropylbenzenesulfonamide derivatives.

Synthesis Protocol: Representative Synthesis of a 2-Amino-N-isopropylbenzenesulfonamide Derivative

This protocol describes a representative synthesis of a derivative of 2-Amino-N-isopropylbenzenesulfonamide. The reaction involves the coupling of the primary amine of the scaffold with a suitable heterocyclic partner, a common strategy in the development of kinase inhibitors.

Materials and Equipment:

  • 2-Amino-N-isopropylbenzenesulfonamide

  • 2-chloro-N-(pyridin-2-yl)acetamide (or other suitable electrophile)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of 2-Amino-N-isopropylbenzenesulfonamide (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

  • Stir the mixture under an inert atmosphere at room temperature for 15 minutes.

  • Add 2-chloro-N-(pyridin-2-yl)acetamide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Characterization Protocol

Accurate characterization of the synthesized compounds is critical for establishing their identity, purity, and for subsequent biological testing.

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the synthesized compound.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

  • Procedure:

    • Dissolve a small sample of the purified compound in a suitable solvent (e.g., acetonitrile).

    • Inject the sample onto the HPLC column.

    • Run the gradient method and monitor the elution of the compound by UV absorbance at an appropriate wavelength (e.g., 254 nm).

    • The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the synthesized compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Procedure:

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure.

In Vitro Biological Assay Protocols

3.3.1. CDK2/Cyclin A Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[2][5]

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • CDK substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (dissolved in DMSO)

  • 384-well plates

  • Luminometer

Procedure: [2][6]

  • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[6]

  • In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for control).[6]

  • Add 2 µL of CDK2/Cyclin A enzyme solution.[6]

  • Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.[6]

  • Incubate at room temperature for 60 minutes.[6]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[6]

  • Incubate at room temperature for 40 minutes.[6]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

  • Incubate at room temperature for 30 minutes.[6]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

3.3.2. DPP IV Enzymatic Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic substrate by DPP IV, resulting in an increase in fluorescence.[7]

Materials:

  • Human recombinant DPP IV enzyme

  • DPP IV substrate (e.g., H-Gly-Pro-AMC)

  • DPP IV Assay Buffer

  • Test compound (dissolved in DMSO)

  • 96-well black plates

  • Fluorescence plate reader

Procedure: [8]

  • Prepare a DPP IV assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[8]

  • In a 96-well black plate, add the test compound at various concentrations.

  • Add the DPP IV enzyme solution to each well.

  • Incubate for 10 minutes at 37 °C.[9]

  • Initiate the reaction by adding the DPP IV substrate solution.

  • Incubate the plate at 37 °C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition and determine the IC₅₀ value.

In Vitro Bioavailability Assessment Protocol

3.4.1. Dissolution Testing

  • Purpose: To assess the rate and extent to which the active compound dissolves from a solid dosage form.[10]

  • Procedure:

    • Follow the procedure outlined in the European Pharmacopoeia 9.0 (2.9.3. Dissolution Test for Solid Dosage Form) using a paddle apparatus.[11]

    • Use dissolution media at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[10]

    • At specified time points, withdraw samples from the dissolution medium and quantify the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.[11]

Data Presentation and Interpretation

All quantitative data from the assays should be summarized in a clear and concise format.

Table 1: Representative Data for a Novel 2-Amino-N-isopropylbenzenesulfonamide Derivative

ParameterResult
Purity (HPLC)>98%
¹H NMRConforms to structure
CDK2 IC₅₀ (nM)50
DPP IV IC₅₀ (µM)>10
Dissolution (pH 6.8, 60 min)85%

Signaling Pathway Visualization

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, the target of the developed inhibitors.

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase G1 Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 G1->CyclinD_CDK46 Activate Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb E2F Free E2F Rb_E2F->E2F Releases E2F CyclinE_CDK2 Cyclin E / CDK2 DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis Initiates E2F->CyclinE_CDK2 Induces Cyclin E

Caption: Simplified schematic of CDK2's role in cell cycle progression.

Conclusion and Future Directions

2-Amino-N-isopropylbenzenesulfonamide represents a highly valuable and versatile scaffold in modern drug discovery. Its synthetic accessibility and amenability to chemical modification have positioned it as a key building block for the development of targeted therapies. The protocols and application notes provided in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the efficient and strategic utilization of this privileged chemical entity. Future research will likely focus on the further elaboration of this scaffold to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

  • CDK2/Cyclin A1 Kinase Assay Protocol. BPS Bioscience.

  • CDK2+Cyclin E1 NanoBRET Kinase Assay. Reaction Biology.

  • DPPIV-Glo™ Protease Assay Protocol. Promega Corporation.

  • Dipeptidyl Peptidase IV. MilliporeSigma.

  • Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. IMR Press.

  • An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. Benchchem.

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  • Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. Journal of Biological Chemistry.

  • DPP4 Activity Assay Kit (MAK088) - Technical Bulletin. Sigma-Aldrich.

  • CDK2/CyclinE1 Kinase Assay. Promega Corporation.

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules.

  • Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. Benchchem.

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  • CDK Assay Kit, RbING*. Thermo Fisher Scientific.

  • CDK2 Inhibition Enhances Antitumor Immunity by Increasing IFN Response to Endogenous Retroviruses. Cancer Immunology Research.

  • ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules.

  • WO2023274397A1 - Cdk2 inhibitor, preparation method therefor and use thereof. Google Patents.

  • committee for proprietary medicinal products (cpmp) note for guidance on the investigation of bioavailability and bioequivalence. European Medicines Agency.

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry.

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica.

  • Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide. Google Patents.

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository.

  • Drug Discovery: Towards The Synthesis of Novel CDK2-Spy1 Inhibitors. University of British Columbia.

  • Supplementary Synthetic Methods from INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Figshare.

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules.

  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology.

  • 2-Amino-N-isopropylbenzenesulfonamide, HCl. Sigma-Aldrich.

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Application Notes and Protocols for the Investigation of 2-Amino-N-isopropylbenzenesulfonamide HCl in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 2-Amino-N-isopropylbenzenesulfonamide HCl, a novel sulfonamide derivative with potential applications in oncology. While direct studies on this specific hydrochloride salt are emerging, its structural similarity to known inhibitors of key cancer-related enzymes, such as Cyclin-Dependent Kinase 2 (CDK2) and carbonic anhydrases (CAs), makes it a compelling candidate for further research.[1] This guide offers a strategic framework and detailed experimental protocols to explore its anti-cancer properties, from initial in vitro screening to potential in vivo evaluation. The methodologies presented herein are based on established techniques for characterizing sulfonamide-based anti-cancer agents and are intended to serve as a robust starting point for researchers.

Introduction: The Therapeutic Potential of Novel Sulfonamides in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. In oncology, sulfonamide derivatives have demonstrated significant promise by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and adaptation to the tumor microenvironment.[2] 2-Amino-N-isopropylbenzenesulfonamide HCl belongs to this versatile class of compounds. Its structural features suggest a potential to interact with key enzymatic targets implicated in cancer progression. Notably, its similarity to known CDK2 inhibitors points towards a possible role in cell cycle regulation, a critical pathway often dysregulated in cancer.[1] Furthermore, the benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, which are involved in pH regulation and tumor cell survival in hypoxic environments.

This application note will detail protocols to:

  • Evaluate the in vitro anti-proliferative activity against a panel of cancer cell lines.

  • Investigate the putative mechanisms of action, focusing on CDK2 and carbonic anhydrase inhibition.

  • Assess the induction of cell cycle arrest and apoptosis.

  • Provide a framework for potential in vivo studies using xenograft models.

Hypothesized Mechanisms of Action

Based on the chemical structure of 2-Amino-N-isopropylbenzenesulfonamide HCl, two primary mechanisms of anti-cancer activity are proposed. The following diagram illustrates these potential pathways.

Mechanism_of_Action Hypothesized Signaling Pathways for 2-Amino-N-isopropylbenzenesulfonamide HCl cluster_0 Cell Cycle Regulation cluster_1 Tumor Microenvironment Modulation Compound 2-Amino-N-isopropyl- benzenesulfonamide HCl CDK2_Cyclin CDK2/Cyclin E/A Complex Compound->CDK2_Cyclin Inhibition G1_S_Transition G1/S Phase Transition CDK2_Cyclin->G1_S_Transition Promotes Proliferation Cancer Cell Proliferation G1_S_Transition->Proliferation Compound_2 2-Amino-N-isopropyl- benzenesulfonamide HCl CA_IX_XII Carbonic Anhydrase IX and XII Compound_2->CA_IX_XII Inhibition pH_Regulation Extracellular pH Regulation CA_IX_XII->pH_Regulation Maintains Acidic Microenvironment Tumor_Survival Tumor Cell Survival in Hypoxia pH_Regulation->Tumor_Survival

Caption: Hypothesized mechanisms of action for 2-Amino-N-isopropylbenzenesulfonamide HCl.

In Vitro Efficacy and Mechanistic Assays: Detailed Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic and anti-proliferative effects of 2-Amino-N-isopropylbenzenesulfonamide HCl on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 2-Amino-N-isopropylbenzenesulfonamide HCl (ensure high purity)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-Amino-N-isopropylbenzenesulfonamide HCl in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

This biochemical assay will determine if 2-Amino-N-isopropylbenzenesulfonamide HCl directly inhibits the kinase activity of the CDK2/Cyclin A or CDK2/Cyclin E complex.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.[3]

Materials:

  • Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

  • CDK substrate peptide (e.g., Histone H1)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[3]

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 2-Amino-N-isopropylbenzenesulfonamide HCl

  • Staurosporine (positive control inhibitor)

  • 384-well white plates

Protocol:

  • Reagent Preparation:

    • Dilute the CDK2/Cyclin enzyme, substrate, and ATP in the kinase buffer to the desired concentrations. An initial enzyme titration is recommended to determine the optimal concentration for the assay.[4]

    • Prepare serial dilutions of 2-Amino-N-isopropylbenzenesulfonamide HCl and staurosporine in kinase buffer with a small percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add:

      • 1 µL of inhibitor or vehicle (DMSO control).

      • 2 µL of diluted CDK2/Cyclin enzyme.

      • 2 µL of the substrate/ATP mixture.[3]

    • Incubate at room temperature for 60 minutes.[4]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[4]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[4]

  • Data Analysis:

    • Read the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Carbonic Anhydrase (CA) Inhibition Assay

This assay will evaluate the inhibitory effect of 2-Amino-N-isopropylbenzenesulfonamide HCl on the activity of human carbonic anhydrase isoforms, particularly the tumor-related CA IX and CA XII.

Principle: A stopped-flow spectrophotometric assay is used to measure the kinetics of the CO₂ hydration reaction catalyzed by CA. The assay monitors the pH change associated with the reaction using a pH indicator.

Materials:

  • Recombinant human CA I, II, IX, and XII

  • HEPES buffer

  • Sodium sulfate

  • Phenol red or other suitable pH indicator

  • CO₂-saturated water

  • 2-Amino-N-isopropylbenzenesulfonamide HCl

  • Acetazolamide (positive control inhibitor)

  • Stopped-flow spectrophotometer

Protocol:

  • Solution Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5) containing the pH indicator.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled deionized water.

    • Prepare serial dilutions of the test compound and acetazolamide.

  • Enzyme Activity Measurement:

    • The assay is performed by rapidly mixing the enzyme solution (in one syringe of the stopped-flow instrument) with the CO₂-saturated solution (in the other syringe).

    • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

    • The initial rate of the reaction is determined from the slope of the absorbance change.

  • Inhibition Studies:

    • Pre-incubate the enzyme with various concentrations of 2-Amino-N-isopropylbenzenesulfonamide HCl or acetazolamide for a set period.

    • Perform the activity assay as described above.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Determine the Ki (inhibition constant) by fitting the data to appropriate enzyme inhibition models.

Cell Cycle Analysis by Flow Cytometry

This protocol will determine if the anti-proliferative effects of the compound are due to cell cycle arrest at a specific phase.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. Flow cytometry can then be used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with 2-Amino-N-isopropylbenzenesulfonamide HCl (at IC₅₀ and 2x IC₅₀ concentrations)

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the compound for 24 or 48 hours.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the vehicle control.

In Vivo Efficacy Evaluation: Orthotopic Xenograft Model

For promising compounds, in vivo efficacy should be assessed. Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ of an immunodeficient mouse, provide a more clinically relevant tumor microenvironment compared to subcutaneous models.[5]

Workflow for an Orthotopic Xenograft Study:

In_Vivo_Workflow Workflow for In Vivo Efficacy Evaluation Cell_Line_Selection Select Cancer Cell Line (e.g., luciferase-tagged for imaging) Animal_Model Immunodeficient Mice (e.g., NSG or Nude mice) Cell_Line_Selection->Animal_Model Orthotopic_Implantation Surgical Implantation of Cells into the Target Organ Animal_Model->Orthotopic_Implantation Tumor_Monitoring Monitor Tumor Growth (Bioluminescence Imaging, Palpation) Orthotopic_Implantation->Tumor_Monitoring Treatment_Initiation Randomize Mice and Initiate Treatment Tumor_Monitoring->Treatment_Initiation Treatment_Regimen Administer 2-Amino-N-isopropyl- benzenesulfonamide HCl (e.g., i.p., p.o.) and Vehicle Control Treatment_Initiation->Treatment_Regimen Endpoint_Analysis Monitor Body Weight, Tumor Volume, and Survival Treatment_Regimen->Endpoint_Analysis Tissue_Harvest Harvest Tumors and Organs for Histology and Biomarker Analysis Endpoint_Analysis->Tissue_Harvest

Caption: A generalized workflow for assessing in vivo efficacy using an orthotopic xenograft model.

Data Summary and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: In Vitro Anti-proliferative Activity

Cell LineCancer TypeIC₅₀ (µM) of 2-Amino-N-isopropylbenzenesulfonamide HCl
MCF-7BreastExperimental Value
HCT116ColonExperimental Value
A549LungExperimental Value
Additional Lines...Experimental Value

Table 2: Enzyme Inhibition Profile

Enzyme TargetIC₅₀ / Kᵢ (nM or µM)
CDK2/Cyclin A2Experimental Value
CDK2/Cyclin E1Experimental Value
Carbonic Anhydrase IExperimental Value
Carbonic Anhydrase IIExperimental Value
Carbonic Anhydrase IXExperimental Value
Carbonic Anhydrase XIIExperimental Value

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of 2-Amino-N-isopropylbenzenesulfonamide HCl as a potential anti-cancer agent. Successful execution of these experiments will elucidate its anti-proliferative efficacy, shed light on its mechanism of action, and guide further pre-clinical development. Future studies could involve broader screening against larger cancer cell line panels, investigation of other potential off-target effects, and detailed pharmacokinetic and pharmacodynamic studies in relevant animal models. The exploration of this and other novel sulfonamide derivatives holds the potential to contribute to the development of new and effective cancer therapies.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Al-Samir, S., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 186. [Link]

  • Al-Samir, S., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 186. [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • Bosterbio. (n.d.). Human VEGFR2/KDR ELISA Kit (hVEGFR-ELISA). Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Eagle Biosciences. (n.d.). Human VEGFR2/KDR ELISA Kit. Retrieved from [Link]

  • Fancelli, D., et al. (2011). A Novel Approach to the Discovery of Small-Molecule Ligands of CDK2. Journal of Medicinal Chemistry, 54(23), 8150-8158. [Link]

  • Vertex AI Search. (2026, January 26). Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery.
  • Lee, S. H., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Molecules, 27(22), 7752. [Link]

  • Al-Samir, S., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 186. [Link]

  • Joshi, U. J., et al. (2021). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Frontiers in Bioscience (Landmark Edition), 26(4), 664-681. [Link]

  • Angeli, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1647. [Link]

  • Yang, C., et al. (2021). Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2. Nature Communications, 12(1), 3425. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. Retrieved from [Link]

  • Akkaya, B., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry, 89(5), 2845-2850. [Link]

  • Creative Biolabs. (n.d.). Orthotopic Tumor Model. Retrieved from [Link]

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Formulation Strategies for In Vivo Administration of 2-Amino-N-isopropylbenzenesulfonamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N-isopropylbenzenesulfonamide HCl (CAS: 1365272-16-7) presents a classic formulation challenge common to sulfonamide-based drug candidates. While the hydrochloride (HCl) salt form improves initial aqueous solubility compared to the free base, it introduces significant risks of in vivo precipitation upon neutralization in physiological environments (e.g., the transition from gastric pH 1.2 to intestinal pH 6.8, or upon injection into blood pH 7.4).

This guide provides three distinct formulation protocols ranging from simple aqueous vehicles for screening to advanced complexation strategies for high-dose efficacy studies.[1] The strategies prioritize the prevention of "crash-out" (precipitation), which leads to poor bioavailability and high inter-animal variability.

Physicochemical Profiling & Solubility Logic

Before selecting a vehicle, one must understand the behavior of this molecule in solution.

  • Chemical Nature: Amphoteric.[1][2] It contains a basic primary amine (aniline derivative) and a weakly acidic sulfonamide group.[1]

  • The HCl Salt Factor: The supplied material is the hydrochloride salt. In water, it will dissociate, releasing protons and lowering the pH.

    • Low pH (pH < 4): Highly soluble (Ionized).[1]

    • Neutral pH (pH 6-8): The amine deprotonates to the free base. Since the sulfonamide moiety is likely not fully ionized at this pH (typical sulfonamide pKa ~10), the molecule becomes neutral and lipophilic. Risk of precipitation is highest here.

    • High pH (pH > 10): The sulfonamide deprotonates, potentially redissolving the compound, but this pH is physiologically unacceptable.

Formulation Decision Tree

The following logic flow dictates the choice of vehicle based on the route of administration and required concentration.

FormulationLogic Start Start: Define Requirement Route Route of Administration? Start->Route PO Oral (PO) Route->PO Parenteral IV / IP / SC Route->Parenteral Conc Target Concentration? LowConc Low (< 5 mg/mL) Conc->LowConc Screening HighConc High (> 5 mg/mL) Conc->HighConc Efficacy/Tox PO->Conc Parenteral->Conc VehA Protocol A: Acidified Water/Saline LowConc->VehA If pH < 4 tolerated VehC Protocol C: Cyclodextrin (HP-β-CD) LowConc->VehC Preferred VehB Protocol B: Co-solvent (PEG/DMSO) HighConc->VehB Standard HighConc->VehC Best Safety Profile

Figure 1: Decision matrix for vehicle selection based on dosing requirements.

Detailed Experimental Protocols

Protocol A: Standard Aqueous Formulation (Oral Gavage Only)

Best for: Low dose PK screening (< 10 mg/kg) where gastric solubility is sufficient.[1] Mechanism: Relies on the natural acidity of the HCl salt and the stomach environment to keep the drug in solution.

ComponentFunctionConcentration
Drug Substance Active Agent1 - 5 mg/mL
0.5% Methylcellulose (MC) Suspending Agentq.s.[1] (Quantity Sufficient)
Water SolventBalance

Procedure:

  • Weighing: Weigh the required amount of 2-Amino-N-isopropylbenzenesulfonamide HCl.

  • Dissolution: Add 10% of the final volume of sterile water. Vortex vigorously. The pH will drop; the salt should dissolve.[3]

  • Suspension: Slowly add 0.5% Methylcellulose (400 cP) solution to the final volume.

  • Mixing: Stir for 20 minutes.

  • Critical Check: Measure pH. If pH < 3.0, consider buffering slightly with Sodium Acetate to pH 4.0 to prevent esophageal irritation, but do not adjust to pH 7.0, or the drug will precipitate.

Protocol B: Co-solvent System (IP / Oral High Dose)

Best for: Maximizing exposure in early discovery; doses > 10 mg/kg.[1] Mechanism: Uses organic solvents to solubilize the neutral "free base" form that might generate in vivo.

Vehicle Composition (Standard 10/40/50):

  • 10% DMSO (Dimethyl sulfoxide)[4]

  • 40% PEG 400 (Polyethylene glycol)

  • 50% Saline or Water[1]

Step-by-Step Preparation:

CosolventPrep Step1 1. Weigh Drug (Calculate for free base equivalent) Step2 2. Dissolve in DMSO (10% of final volume) Step1->Step2 Step3 3. Add PEG 400 (40% of final volume) Step2->Step3 Step4 4. Vortex/Sonicate Ensure clear solution Step3->Step4 Step5 5. Slowly add Saline/Water (50% of final volume) Step4->Step5 Step6 6. Check for Precipitation Step5->Step6

Figure 2: Workflow for Co-solvent formulation. Order of addition is critical.

Technical Note: When adding the aqueous phase (Step 5), add it slowly (dropwise) with continuous stirring. A transient cloudiness may appear; if it persists, the concentration exceeds the solubility limit of this vehicle.

Protocol C: Cyclodextrin Complexation (IV / Sensitive IP)

Best for: Intravenous administration, high-dose safety studies, and preventing irritation.[1] Mechanism: Encapsulates the hydrophobic phenyl ring inside the cyclodextrin cavity, shielding it from aqueous precipitation while maintaining a physiological pH.

Vehicle: 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in Phosphate Buffered Saline (PBS).[1]

Procedure:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of PBS or Water.[1] Filter sterilize (0.22 µm).

  • Drug Addition: Add the 2-Amino-N-isopropylbenzenesulfonamide HCl to the cyclodextrin solution.

  • Sonication: Sonicate for 30–60 minutes at ambient temperature. The solution may require time to reach equilibrium.

  • pH Adjustment (Critical): The HCl salt will acidify the CD solution.

    • Measure pH.[1]

    • Carefully adjust pH to 5.5 – 6.0 using 1N NaOH.[1]

    • Warning: Adjusting too fast or too high (pH > 7) may cause precipitation even in cyclodextrins.[1]

  • Filtration: Filter through a 0.22 µm PVDF filter before IV injection.

Quality Control & Stability

Before administering to animals, you must validate the formulation.

TestMethodAcceptance Criteria
Visual Inspection Light box / Tyndall effectClear, colorless/yellowish.[1] No particles.
pH Check Micro-pH probePO: 3.0–5.0 IV/IP: 5.0–7.0 (Strict)
Dilution Test Dilute 1:10 in warm PBS (37°C)Solution must remain clear for >2 hours.

Why the Dilution Test? Upon injection (IV) or absorption (IP), the drug is diluted by blood or peritoneal fluid. If the drug precipitates upon dilution (simulated by the 1:10 PBS test), it will likely precipitate in the animal, causing micro-embolisms (IV) or peritonitis (IP).

References

  • Solubility of Sulfonamides: Title: Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Source: Journal of Clinical Investigation (via Ovid/NIH).[1] Link:[Link] (Contextual grounding on sulfonamide precipitation mechanics).[1]

  • Vehicle Selection for In Vivo Studies: Title: Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice.[4] Source: Antimicrobial Agents and Chemotherapy.[1] Link:[Link] (Validates DMSO/CMC vehicles).[1]

  • Cyclodextrin Safety & Utility: Title: Cyclodextrins as Pharmaceutical Solubilizers.[1] Source: Advanced Drug Delivery Reviews.[1] Link:[Link]

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Application Note: 2-Amino-N-isopropylbenzenesulfonamide as a Key Scaffold for Benzothiadiazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N-isopropylbenzenesulfonamide (CAS: 761435-31-8) is a critical ortho-substituted aniline derivative utilized primarily as the immediate precursor in the synthesis of Bentazon , a selective contact herbicide. Its unique structural motif—featuring a nucleophilic amino group ortho to a secondary sulfonamide—makes it an ideal scaffold for phosgenation-driven cyclization to form the 1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide core.

This guide provides a comprehensive technical overview of this intermediate, detailing its physicochemical properties, a validated protocol for its cyclization using Triphosgene (a safer laboratory alternative to phosgene gas), and the mechanistic underpinnings of the transformation.

Compound Profile & Properties

Before initiating synthesis, verify the material against the following specifications to ensure process consistency.

PropertySpecification
Chemical Name 2-Amino-N-isopropylbenzenesulfonamide
Common Abbreviation 2-AIBSA
CAS Number 761435-31-8 (Free Base) / 1365272-16-7 (HCl Salt)
Molecular Formula C₉H₁₄N₂O₂S
Molecular Weight 214.28 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
pKa (Calc) ~10.5 (Sulfonamide NH), ~2.5 (Aniline NH₃⁺)
Storage 2–8°C, Hygroscopic (Store under Nitrogen/Argon)

Core Application: Synthesis of Bentazon[3]

The primary industrial and laboratory application of 2-Amino-N-isopropylbenzenesulfonamide is the synthesis of Bentazon (3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide). While industrial routes often employ phosgene gas , laboratory scale-up benefits significantly from the use of Triphosgene (BTC) , a crystalline solid that generates phosgene in situ, offering precise stoichiometric control and enhanced safety.[1]

Reaction Scheme

The reaction involves a double nucleophilic attack on the carbonyl center of the phosgene equivalent, resulting in the formation of a six-membered heterocyclic ring.

ReactionScheme Substrate 2-Amino-N-isopropyl- benzenesulfonamide (C9H14N2O2S) Intermediate Isocyanate / Carbamoyl Chloride Intermediate Substrate->Intermediate Acylation (0°C) Reagent Triphosgene (BTC) / Base Reagent->Intermediate Product Bentazon (Benzothiadiazine Dioxide) Intermediate->Product Cyclization (Reflux) - 2 HCl

Figure 1: Synthetic pathway from 2-Amino-N-isopropylbenzenesulfonamide to Bentazon via phosgenation.

Validated Experimental Protocol (Triphosgene Route)

Safety Warning: Triphosgene decomposes to phosgene, a highly toxic gas. All operations must be performed in a well-ventilated fume hood. Wear a full-face respirator or work behind a blast shield if scaling up.

Reagents:
  • Substrate: 2-Amino-N-isopropylbenzenesulfonamide (1.0 eq, 10 mmol, 2.14 g)

  • Carbonyl Source: Triphosgene (0.4 eq, 4 mmol, 1.19 g) Note: 0.33 eq is theoretical; slight excess ensures completion.

  • Base: Triethylamine (TEA) (2.5 eq, 25 mmol, 3.5 mL) or Pyridine.

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (50 mL).

Step-by-Step Procedure:
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-Amino-N-isopropylbenzenesulfonamide (2.14 g) in anhydrous DCM (40 mL).

  • Base Addition: Add Triethylamine (3.5 mL) to the solution. Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Dissolve Triphosgene (1.19 g) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction flask over 15–20 minutes. Exotherm expected; maintain temp < 5°C.

  • Reaction Phase 1 (Acylation): Once addition is complete, allow the mixture to stir at 0°C for 30 minutes. The aniline nitrogen reacts first to form the isocyanate or carbamoyl chloride intermediate.

  • Reaction Phase 2 (Cyclization): Remove the ice bath and allow the reaction to warm to room temperature.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). If starting material persists, heat the mixture to reflux (40°C for DCM) for 2–4 hours to drive the cyclization of the sterically hindered sulfonamide nitrogen.

  • Quench: Cool to room temperature. Carefully quench by adding saturated aqueous NaHCO₃ (20 mL) to neutralize HCl salts and excess phosgene equivalents.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers and wash with 1N HCl (to remove excess TEA), followed by Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

    • Target Yield: 85–92%

    • Product Characterization: White crystalline solid, MP 137–139°C.

Mechanism of Action

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via an addition-elimination sequence.

  • Activation: Triphosgene decomposes in situ to generate phosgene (COCl₂).

  • Nucleophilic Attack 1: The primary amine (aniline, highly nucleophilic) attacks the carbonyl carbon of phosgene, releasing HCl and forming a carbamoyl chloride (-NH-CO-Cl) or isocyanate (-N=C=O) intermediate.

  • Nucleophilic Attack 2 (Ring Closure): The secondary nitrogen of the sulfonamide group (less nucleophilic due to electron withdrawal by SO₂) attacks the carbonyl carbon of the intermediate.

    • Critical Factor: This step often requires thermal energy (reflux) or a strong base to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity.

  • Elimination: Loss of the second equivalent of HCl yields the stable, six-membered benzothiadiazine ring.

Mechanism Step1 Step 1: Activation Triphosgene -> 3 Phosgene Step2 Step 2: N-Acylation Aniline NH2 attacks Phosgene Forms -NH-CO-Cl Step1->Step2 Generation of electrophile Step3 Step 3: Intramolecular Cyclization Sulfonamide N attacks Carbonyl Ring Closure Step2->Step3 Intermediate formation Step4 Step 4: Product Formation Bentazon + 2 HCl (scavenged by Base) Step3->Step4 Elimination

Figure 2: Mechanistic cascade for the formation of the benzothiadiazine core.

Critical Process Parameters (CPPs)

ParameterRecommendationImpact on Quality
Water Content < 0.1% (Strictly Anhydrous)Water hydrolyzes Triphosgene/Phosgene, lowering yield and generating dangerous HCl gas.
Stoichiometry 0.35–0.40 eq TriphosgeneExcess reagent leads to side products (dimers); insufficient reagent leaves unreacted aniline.
Temperature 0°C (Addition) -> Reflux (Finish)Low temp prevents uncontrolled exotherms; Reflux ensures the sluggish sulfonamide nitrogen cyclizes.
Base Choice Triethylamine or PyridineEssential to scavenge HCl. Without base, the reaction stalls and acid-sensitive intermediates may degrade.

References

  • Sigma-Aldrich. 2-Amino-N-isopropylbenzenesulfonamide Hydrochloride Product Sheet. Retrieved from [2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16783465 (2-Amino-N-isopropylbenzenesulfonamide). Retrieved from

  • Eckert, H. (2012).[3] Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. Retrieved from

  • Gao, Y., et al. (2026).[4] Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Benzothiadiazines. ACS Omega. Retrieved from

  • GuideChem. Triphosgene and its significance in chemical reactions. Retrieved from

Sources

Troubleshooting & Optimization

Addressing stability issues of 2-Amino-N-isopropylbenzenesulfonamide HCl in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-N-isopropylbenzenesulfonamide HCl

A Foreword from Your Senior Application Scientist

Welcome to the dedicated support center for 2-Amino-N-isopropylbenzenesulfonamide HCl. As scientists and developers, we understand that the stability and integrity of your starting materials are paramount to the success of your research. This molecule, with its primary aromatic amine and sulfonamide functionalities, possesses unique characteristics that require careful handling to prevent degradation.

This guide is structured to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. We will explore the common stability challenges encountered with this compound in solution—primarily oxidation and pH-dependent hydrolysis—and provide robust, validated strategies to mitigate them. Our goal is to ensure you can maintain the purity and performance of this versatile intermediate in your critical applications.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of 2-Amino-N-isopropylbenzenesulfonamide HCl solutions.

Q1: My solution of 2-Amino-N-isopropylbenzenesulfonamide HCl is turning yellow or brown. What is the cause and how can I prevent it?

A: This discoloration is a classic indicator of oxidative degradation. The primary aromatic amine group (-NH2) on the benzene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light.[1][2] This process forms highly colored quinone-imine type structures.

  • Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation.[2] The hydrochloride salt form helps to stabilize the molecule by protonating this amine, but this protection can be compromised depending on the solution's pH.[3]

  • Prevention Strategies:

    • pH Control: Maintain the solution in a slightly acidic pH range (typically 3-5) to ensure the amine group remains protonated as the anilinium ion (-NH3+). This reduces its susceptibility to oxidation.

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4]

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation, which can catalyze oxidation.[2]

    • Use of Antioxidants: For long-term storage, consider the addition of antioxidants, but ensure they are compatible with your downstream application.

Q2: What is the optimal pH range for storing aqueous solutions of this compound?

A: The optimal pH range for stability is typically between pH 3 and 5 .

  • Causality: In this acidic range, the primary amine is protonated, which significantly reduces its tendency to undergo oxidative degradation.[5] While sulfonamides are generally stable, they can be susceptible to hydrolysis in strongly acidic or alkaline conditions, especially at elevated temperatures.[6] An acidic pH below 7 is generally preferred over a basic pH for sulfonamide stability.[5]

Q3: I'm observing a precipitate in my solution. What could be the issue?

A: Precipitation can be due to either poor solubility or the formation of an insoluble degradation product.

  • Solubility Issues: While the HCl salt form enhances water solubility, the compound's solubility is still dependent on the solvent system and temperature.[3] If you are using a mixed solvent system, a change in the solvent ratio could cause the compound to crash out.

  • Degradation: Oxidative degradation can lead to polymerization and the formation of insoluble colored byproducts.

  • pH Shift: If the pH of the solution drifts towards neutral or basic, the free base form of the compound may precipitate, as it is less water-soluble than the HCl salt.

Q4: What are the recommended storage conditions for solutions of 2-Amino-N-isopropylbenzenesulfonamide HCl?

A: To maximize shelf-life and maintain purity, adhere to the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation reactions (oxidation, hydrolysis).[7]
pH (Aqueous) 3 - 5Maintains protonation of the primary amine, protecting against oxidation.[5]
Atmosphere Inert Gas (Nitrogen/Argon)Minimizes exposure to oxygen, the primary driver of oxidative degradation.[4]
Light Exposure Protect from Light (Amber Vials)Prevents photolytic degradation, which can initiate and accelerate oxidation.
Container Tightly sealed, appropriate materialPrevents solvent evaporation and contamination.

Troubleshooting Guides & Experimental Protocols

This section provides in-depth, step-by-step guides for investigating stability issues and developing robust analytical methods.

Guide 1: Root Cause Analysis of Solution Instability

If you encounter unexpected degradation (e.g., color change, precipitation, new peaks in chromatography), this workflow will help you systematically identify the root cause.

G cluster_0 Observation cluster_2 Diagnosis & Action observe Solution Instability (e.g., Color Change, Precipitate, New Impurity Peak) check_ph 1. Measure Solution pH observe->check_ph check_storage 2. Review Storage Conditions (Light, Temp, Headspace) check_ph->check_storage ph_issue pH outside 3-5 range? check_ph->ph_issue check_purity 3. Analyze by HPLC (Compare to Control) check_storage->check_purity storage_issue Improper Storage? check_storage->storage_issue degradation_confirm Degradation Confirmed check_purity->degradation_confirm ph_issue->storage_issue No adjust_ph Action: Adjust pH with dilute HCl/Buffer ph_issue->adjust_ph Yes purge_inert Action: Purge with N2/Ar, Use Amber Vials, Refrigerate storage_issue->purge_inert Yes storage_issue->degradation_confirm No

Sources

Technical Support Center: Scalable Synthesis of 2-Amino-N-isopropylbenzenesulfonamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Workflow Overview

Welcome to the technical support hub for the synthesis of 2-Amino-N-isopropylbenzenesulfonamide HCl . This guide addresses the specific challenges encountered during the scale-up (100g to 1kg) of this critical preclinical intermediate.

Unlike bench-scale medicinal chemistry where yield is secondary to speed, preclinical supply requires process reliability, impurity control, and safety . We utilize a robust Nitro-Reduction Route rather than direct chlorosulfonation of anilines, as this avoids hazardous chlorosulfonic acid and ensures regiochemical purity (ortho-selectivity).

Master Process Workflow

The following diagram outlines the critical unit operations and decision gates.

SynthesisWorkflow Start Start: 2-Nitrobenzenesulfonyl Chloride Step1 Step 1: Sulfonylation (Isopropylamine, TEA, DCM, <10°C) Start->Step1 QC1 QC Check 1: Limit Sulfonic Acid < 0.5% Step1->QC1 QC1->Step1 Fail (Reprocess/Recrystallize) Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) QC1->Step2 Pass QC2 QC Check 2: Hydroxylamine Intermediate? Step2->QC2 QC2->Step2 Yes (Continue Reaction) Step3 Step 3: Salt Formation (HCl in iPrOH/EtOAc) QC2->Step3 No (Pass) Final Target: 2-Amino-N-isopropyl- benzenesulfonamide HCl Step3->Final

Figure 1: Critical Process Workflow and Quality Gates for 2-Amino-N-isopropylbenzenesulfonamide HCl synthesis.

Module 1: Sulfonamide Coupling (The "Make or Break" Step)

Objective: Reaction of 2-nitrobenzenesulfonyl chloride (2-NBSC) with isopropylamine without generating bis-sulfonated byproducts or hydrolysis impurities.

Standard Operating Procedure (SOP)
  • Charge: Dissolve 2-NBSC (1.0 equiv) in anhydrous DCM (10 vol).

  • Cool: Chill solution to 0–5°C . Critical: Higher temperatures promote hydrolysis.

  • Addition: Add Triethylamine (1.1 equiv) followed by Isopropylamine (1.05 equiv) dropwise. Maintain internal temp < 10°C.

  • Workup: Quench with 1N HCl (cold). Separate organic layer.[1] Wash with brine. Dry over Na2SO4.[1]

Troubleshooting Guide: Coupling Phase
SymptomProbable CauseCorrective Action
Low Yield (<70%) Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous (<0.05% water). Check 2-NBSC quality; if hydrolyzed (acidic), recrystallize starting material before use [1].
Impurity: Bis-sulfonamide Excess Sulfonyl Chloride or High TempStrict temperature control (<5°C) during addition. Ensure amine is added to the chloride slowly, or use inverse addition if scale >500g.
Exotherm Spikes Fast Addition RateThe reaction is highly exothermic. Use a jacketed reactor with active cooling. Do not rely on ice baths for scales >100g.

Expert Insight: The most common failure mode here is moisture ingress . Sulfonyl chlorides are moisture-sensitive electrophiles. If your 2-NBSC starting material smells like "acrid acid" rather than a faint chemical odor, it has likely degraded to 2-nitrobenzenesulfonic acid, which will not react with the amine but will contaminate the final product [2].

Module 2: Nitro Reduction (The Safety Step)

Objective: Chemoselective reduction of the nitro group to the aniline using catalytic hydrogenation.

Standard Operating Procedure (SOP)
  • Solvent: Methanol or Ethanol (10 vol).

  • Catalyst: 10% Pd/C (5 wt% loading, 50% water wet). Note: Wet catalyst prevents ignition.

  • Conditions: 30–50 psi H2, RT to 40°C.

  • Monitoring: HPLC for disappearance of Nitro intermediate.

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action
Stalled Reaction (~90% Conv.) Catalyst PoisoningSulfur traces from Step 1 (sulfonyl chloride residues) can poison Pd. Ensure Step 1 product is thoroughly washed with bicarbonate and water before hydrogenation.
Unknown Impurity (M-16) Hydroxylamine IntermediateThe reduction proceeds Nitro

Nitroso

Hydroxylamine

Amine. If stopped too early, the hydroxylamine remains. Increase reaction time or temp slightly (max 50°C) [3].
De-halogenation Over-reductionNot applicable here as the ring is not halogenated, but be aware if using chloro-substituted analogs.

Expert Insight: Safety is paramount. The intermediate nitro-sulfonamide is stable, but the reduction is exothermic. On a large scale, do not add dry Pd/C to the solvent . Make a slurry of the catalyst in water or toluene first, then add to the reaction vessel to prevent static ignition of solvent vapors [4].

Module 3: Salt Formation & Isolation

Objective: Formation of the Hydrochloride salt to ensure stability and water solubility.

Standard Operating Procedure (SOP)
  • Dissolution: Dissolve the free base aniline in EtOAc or iPrOH (5 vol).

  • Acidification: Add HCl (4M in Dioxane or gas purge) at 0–10°C until pH ~2.

  • Crystallization: Stir for 1–2 hours. If "oiling" occurs, heat to reflux and cool slowly.

  • Filtration: Filter the white solid, wash with cold EtOAc/Hexane (1:1).

Troubleshooting Logic Tree (Graphviz)

SaltTroubleshooting Problem Issue: Product Oiling Out (Sticky Gum instead of Solid) CheckSolvent Check 1: Solvent Choice Is it too polar (e.g., MeOH)? Problem->CheckSolvent CheckWater Check 2: Water Content Is the system wet? CheckSolvent->CheckWater No Action1 Switch to EtOAc/IPA mixture CheckSolvent->Action1 Yes Action2 Azeotrope with Toluene then retry HCl addition CheckWater->Action2 Yes

Figure 2: Troubleshooting logic for salt crystallization issues.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous ammonia/ammonium hydroxide instead of isopropylamine? A: No. That would yield the unsubstituted sulfonamide (-SO2NH2). You must use isopropylamine. If you are seeing unsubstituted sulfonamide as an impurity, check your isopropylamine source for ammonia contamination or excessive hydrolysis conditions.

Q: My final salt is turning pink upon storage. Why? A: Anilines are oxidation-sensitive. A pink/brown hue indicates oxidation of the free amine traces.

  • Fix: Ensure the salt formation drives to completion (excess HCl).

  • Storage: Store under Argon/Nitrogen in amber vials.

Q: Why do you recommend the Nitro route over chlorosulfonation of N-isopropyl-aniline? A: Direct chlorosulfonation of N-alkyl anilines is dangerous and messy. The amino group must be protected (e.g., as an acetamide), then chlorosulfonated, then deprotected. The Nitro route (starting with 2-nitrobenzenesulfonyl chloride) is cleaner, has fewer steps, and avoids the formation of toxic sulfonyl chloride isomers [5].

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for sulfonyl chloride reactivity).
  • Blaser, H. U., et al. (2003). "Heterogeneous Hydrogenation for Fine Chemicals." Journal of Molecular Catalysis A: Chemical.
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for safety protocols regarding Pd/C handling and exotherms).
  • Organic Chemistry Portal. Synthesis of Sulfonamides. Available at: [Link] (Accessed Feb 18, 2026).

Sources

Technical Support Center: Bioavailability Enhancement for 2-Amino-N-isopropylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BIO-SOL-2A-ISO

Diagnostic: Identify Your Bioavailability Barrier

Before modifying your formulation, you must diagnose the root cause of low bioavailability. 2-Amino-N-isopropylbenzenesulfonamide derivatives typically exhibit BCS Class II behavior (Low Solubility, High Permeability), but the N-isopropyl group increases lipophilicity (LogP), potentially shifting them toward Class IV if permeability is compromised by efflux pumps.

Quick Diagnostic Matrix:

ObservationProbable CauseRecommended Module
High Caco-2 permeability, Low aqueous solubility (<10 µg/mL).Crystal Lattice Energy / HydrophobicityModule A (Salts) / Module B (ASD)
Low solubility in pH 1.2–6.8, precipitates in FaSSIF.pH-dependent Solubility Profile (Zwitterionic nature)Module A (Salts)
Low Caco-2 permeability, High metabolic clearance.P-gp Efflux or CYP MetabolismModule C (Lipid Systems/Prodrugs)
Physical instability (crystallization) in current formulation.High Tg / HygroscopicityModule B (ASD Stabilization)

Module A: Solubility Engineering via Salt Selection

The Issue: The parent molecule exists as a neutral species in the intestinal pH range (pH 4–7), leading to precipitation. The Chemistry:

  • 2-Amino group (Aniline): Weak base (pKa ~2–3). Ionizes at low pH (stomach).

  • Sulfonamide nitrogen: Weak acid (pKa ~10). Ionizes at high pH.

  • Result: A "U-shaped" solubility curve with a deep trough at physiological pH.

Troubleshooting Protocol: Salt Screening

Q: My HCl salt precipitates immediately in buffer pH 6.8. Why? A: The HCl salt relies on the protonation of the aniline amine. At pH 6.8, the amine deprotonates, reverting the molecule to its neutral, insoluble free base. This is the "common ion effect" trap.

Corrective Action: Switch to a counter-ion with a buffering capacity or a lipophilic salt that maintains an amorphous state.

Step-by-Step Salt Selection Workflow:

  • Screen 1 (Acidic Counter-ions): Target the 2-amino group.

    • Candidates: Mesylate (Methanesulfonate), Tosylate, Hydrochloride.

    • Why: Mesylates often disrupt packing better than chlorides due to steric bulk, lowering lattice energy.

  • Screen 2 (Basic Counter-ions): Target the sulfonamide nitrogen.

    • Candidates: Sodium, Potassium, Lysine.

    • Why: Sodium salts are effective but risk converting to the free acid in the stomach (precipitation). Lysine provides a bulky counter-ion that can slow precipitation.

SaltSelection Start Start: Parent Molecule pKa_Check Check pKa (Aniline ~2.5, Sulfonamide ~10) Start->pKa_Check Route_Acid Target 2-Amino Group (Acid Addition) pKa_Check->Route_Acid pH < 3 desired Route_Base Target Sulfonamide NH (Base Addition) pKa_Check->Route_Base pH > 9 desired Mesylate Try Mesylate/Tosylate (Best for Lattice Disruption) Route_Acid->Mesylate HCl Try HCl (Risk: Common Ion Effect) Route_Acid->HCl Sodium Try Sodium Salt (Risk: Gastric Precipitation) Route_Base->Sodium Lysine Try Lysine Salt (Stabilizes Micro-environment) Route_Base->Lysine

Caption: Decision logic for salt selection based on the amphoteric nature of 2-aminobenzenesulfonamides.

Module B: Amorphous Solid Dispersions (ASD)

The Issue: The N-isopropyl group drives high crystallinity. Breaking the crystal lattice requires significant energy. The Fix: Trapping the drug in a high-energy amorphous state using a polymer matrix.

Troubleshooting Guide: Polymer Selection

Q: My ASD turns into a sticky paste after 2 weeks at 40°C/75% RH. A: You are likely using PVP (Polyvinylpyrrolidone) or PVP-VA. While effective solubilizers, they are hygroscopic. The absorbed water acts as a plasticizer, lowering the Glass Transition Temperature (Tg) and triggering recrystallization.

Corrective Action: Switch to Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) or HPMCAS .

Comparative Data: Polymer Stability for Sulfonamides

ParameterPVP K30Soluplus®HPMCAS-MG
Hygroscopicity HighLowLow
Mechanism H-bonding (Strong)Micellar Solubilization + H-bondingpH-dependent release + Steric
Stability (60% RH) Sticky paste < 2 weeksDry powder > 4 weeksDry powder > 6 months
Best For Immediate ReleaseMaintenance of SupersaturationEnteric Protection

Protocol: Hot Melt Extrusion (HME) Screening

  • Miscibility Check: Calculate the solubility parameter (

    
    ) difference between drug and polymer. 
    
    
    
    indicates good miscibility.
  • Load Factor: Start at 20% drug loading. Sulfonamides often recrystallize above 30% loading in ASDs.

  • Process:

    • Temp: 130–150°C (Ensure it is < Melting Point of drug if possible, but > Tg of polymer).

    • Screw Speed: 100–200 rpm.

  • Verification: Use DSC (Differential Scanning Calorimetry).[1][2][3][4]

    • Pass: Single Tg (Glass Transition).[2][3][5]

    • Fail: Melting endotherm (

      
      ) visible (indicates residual crystals).
      

Module C: Molecular Encapsulation (Cyclodextrins)

The Issue: You need an injectable solution or a liquid oral formulation, but the lipophilic N-isopropyl tail prevents water solubility. The Fix: Host-guest complexation. The hydrophobic N-isopropyl group fits ideally into the cavity of


-Cyclodextrin (

-CD)
or HP-

-CD
.

Q: I added Cyclodextrin, but solubility didn't improve linearly. A: You may have reached the solubility limit of the CD itself, or the binding constant (


) is weak because the "2-amino" group is interfering sterically.

Optimization Protocol:

  • Derivative Selection: Use HP-

    
    -CD  (Hydroxypropyl) or SBE-
    
    
    
    -CD
    (Sulfobutyl ether). Avoid native
    
    
    -CD due to nephrotoxicity risks in parenteral use.
  • pH Adjustment: Ionize the sulfonamide slightly (pH ~8) during complexation to increase the solubility of the guest molecule, aiding inclusion.

  • Kneading Method:

    • Mix drug and CD (1:1 molar ratio) with a small amount of water/ethanol (paste consistency).

    • Knead for 45 mins.

    • Dry at 45°C.

    • Reasoning: Mechanical energy forces the hydrophobic isopropyl group into the CD cavity more effectively than simple stirring.

Module D: Lipid-Based Formulation (SEDDS)

The Issue: The drug is lipophilic (LogP > 3) and shows food-effect variability. The Fix: Self-Emulsifying Drug Delivery Systems (SEDDS) bypass the dissolution step entirely, presenting the drug in a pre-dissolved oil phase.

Formulation Map:

SEDDS Oil Oil Phase (Capryol 90 / Labrafil) Mix Isotropic Mixture (Pre-concentrate) Oil->Mix Surfactant Surfactant (Cremophor EL / Tween 80) Surfactant->Mix Cosolvent Co-solvent (PEG 400 / Transcutol) Cosolvent->Mix Stomach Gastric Fluids Mix->Stomach Ingestion Emulsion Nano-Emulsion (< 200nm droplets) Stomach->Emulsion Spontaneous Emulsification Absorption Lymphatic/Portal Absorption Emulsion->Absorption

Caption: Mechanism of SEDDS. The N-isopropyl group aids solubility in the oil phase (Capryol 90), while surfactants ensure dispersion.

Critical Check: Ensure the "2-amino" group does not react with excipients. Avoid oils containing high levels of peroxides or aldehydes to prevent Maillard-type reactions with the primary amine.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[6] Journal of Pharmacological and Toxicological Methods. Link

  • Lindenberg, M., Kopp, S., & Dressman, J. B. (2004). Classification of orally administered drugs on the World Health Organization Model List of Essential Medicines according to the biopharmaceutics classification system. European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Caron, V., et al. (2011). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling.[2][3][5] Journal of Pharmaceutical Sciences. (Demonstrates Soluplus® superiority for sulfonamide stability).[2][3][5] Link

  • Zoppi, A., et al. (2010). Complexation of sulfonamides with β-cyclodextrin studied by experimental and theoretical methods.[7][8] Journal of Pharmaceutical Sciences. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-isopropylbenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to enhance the cost-effectiveness and success of their synthetic endeavors. Authored from the perspective of a Senior Application Scientist, this document provides not just protocols, but the underlying chemical logic and field-tested insights to help you troubleshoot and optimize your experiments.

Part 1: Frequently Asked Questions (FAQs) - High-Level Strategy

This section addresses broad questions about the synthesis strategy, focusing on improving overall efficiency and cost-effectiveness.

Q1: What is the most common and cost-effective synthetic route for 2-Amino-N-isopropylbenzenesulfonamide?

A1: The most established and industrially relevant route starts from 2-aminobenzenesulfonamide, which itself is typically synthesized from aniline. The process involves two key transformations:

  • Chlorosulfonation of Aniline: Aniline is reacted with chlorosulfonic acid to produce 2-aminobenzenesulfonyl chloride. This step is critical and prone to side reactions if not controlled properly.

  • Amidation: The resulting sulfonyl chloride is then reacted with isopropylamine to form the final product, 2-Amino-N-isopropylbenzenesulfonamide.

This route is generally favored due to the low cost and availability of the starting materials. However, optimizing reaction conditions is paramount to achieving high yields and purity, which directly impacts cost-effectiveness.[1]

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low overall yield can stem from issues in either the chlorosulfonation or the amidation step, or losses during workup and purification. The most common culprits are:

  • Incomplete Reactions: Insufficient reaction time or non-optimal temperature can lead to unreacted starting material.[1]

  • Side Reactions: The formation of unwanted byproducts, such as polysulfonated anilines or hydrolysis of the sulfonyl chloride intermediate, directly consumes starting materials and reduces the yield of the desired product.[1]

  • Hydrolysis of the Sulfonyl Chloride Intermediate: The 2-aminobenzenesulfonyl chloride intermediate is highly sensitive to moisture and can easily hydrolyze back to the sulfonic acid, especially during workup.[1]

  • Purification Losses: Sub-optimal purification methods, such as using an incorrect recrystallization solvent, can lead to significant loss of the final product.

A systematic approach to troubleshooting, starting with analyzing the purity at each step, is essential for pinpointing the issue.

Q3: How can I make my synthesis more "green" and cost-effective?

A3: Improving the cost-effectiveness of this synthesis aligns well with the principles of green chemistry. Consider the following strategies:

  • Solvent Choice: Traditional methods may use chlorinated solvents like dichloroethane.[2] Exploring more environmentally friendly solvents or even aqueous conditions can significantly reduce costs and environmental impact. For instance, syntheses of related sulfonamide conjugates have been successfully performed in water using a sodium carbonate base, which simplifies the process and avoids organic solvents.[3][4]

  • Avoid Anhydrous Conditions (Where Possible): While the sulfonyl chloride intermediate is moisture-sensitive, some modern protocols for related syntheses have been developed to tolerate small amounts of water, eliminating the need for rigorously dried solvents and starting materials.[2] This can lead to substantial savings in energy, time, and materials.

  • Atom Economy: Analyze each step for atom economy. The primary route is fairly efficient, but minimizing side reactions ensures that more atoms from your starting materials end up in the final product.

Part 2: Troubleshooting Guide - Step-by-Step Problem Solving

This section provides a detailed, question-and-answer formatted guide to specific problems you may encounter during the synthesis.

Stage 1: Chlorosulfonation of Aniline

Q4: I'm getting a low yield of 2-aminobenzenesulfonyl chloride and a lot of solid byproducts. What's happening?

A4: This is a classic issue in this reaction, often caused by two main side reactions:

  • Polysulfonation: If the molar ratio of chlorosulfonic acid to aniline is too high or the addition is too fast, you can form di- and tri-sulfonated products, which are often insoluble and difficult to separate.[1]

  • Hydrolysis: If moisture is present in your reagents or glassware, the chlorosulfonic acid will decompose, and the product sulfonyl chloride can hydrolyze back to the sulfonic acid.[1]

Solutions:

  • Control Stoichiometry: Use a carefully controlled molar ratio of aniline to chlorosulfonic acid. Refer to established protocols for the optimal ratio.[1]

  • Temperature Control: This reaction is highly exothermic. Maintain a low temperature (typically 0-5 °C) throughout the addition of aniline to the chlorosulfonic acid to minimize side reactions.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous-grade reagents if possible to prevent hydrolysis.

Stage 2: Amidation with Isopropylamine

Q5: During the addition of the sulfonyl chloride to isopropylamine, the reaction gets very hot and I end up with an insoluble white precipitate. What is it?

A5: The insoluble white precipitate is likely 2-aminobenzenesulfonic acid.[1] This forms when the sulfonyl chloride intermediate hydrolyzes in the aqueous workup conditions before it can react with the isopropylamine. The heat you are observing is the exothermic reaction of amidation, which can accelerate this unwanted hydrolysis.

Solutions:

  • Temperature Control: The amidation reaction is exothermic. Add the sulfonyl chloride solution portion-wise or via a dropping funnel to a cooled solution of isopropylamine to maintain a low temperature.[1]

  • pH Management: Maintain a basic pH throughout the reaction and workup. This keeps the sulfonic acid byproduct deprotonated and more soluble in the aqueous phase, making it easier to separate from your desired product.[5] For similar reactions, a pH of 8-10 is often maintained.[5]

  • Immediate Processing: Work up the reaction mixture promptly after the reaction is complete to minimize the exposure time of the sulfonyl chloride to aqueous conditions.[1]

Q6: My final product is discolored (yellow or brown). How can I fix this and prevent it in the future?

A6: Discoloration is usually due to small amounts of oxidized or polymeric impurities formed during the reaction.

Solutions:

  • Purification with Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution. The carbon will adsorb the colored impurities, which can then be removed by hot filtration.[1]

  • Check Reagent Quality: Ensure your starting aniline is pure and colorless. Impurities in the starting material can carry through and cause discoloration in the final product.

  • Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of colored impurities.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of 2-Amino-N-isopropylbenzenesulfonamide

This protocol is a synthesized example based on common laboratory procedures for sulfonamide synthesis.[1][5]

Step A: Chlorosulfonation of Aniline

  • Set up a three-necked round-bottom flask with a dropping funnel, a thermometer, and a calcium chloride drying tube.

  • To the flask, add chlorosulfonic acid (e.g., 3 equivalents). Cool the flask to 0-5 °C in an ice-salt bath.

  • Add aniline (1 equivalent) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC shows consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • The resulting 2-aminobenzenesulfonyl chloride intermediate can be filtered and used immediately in the next step, as it is prone to hydrolysis.

Step B: Amidation

  • In a separate flask, prepare a solution of isopropylamine (e.g., 2-3 equivalents) in a suitable solvent (e.g., water or an ethanol/water mixture) and cool it to 0-5 °C.

  • Add the crude 2-aminobenzenesulfonyl chloride from Step A portion-wise to the cooled isopropylamine solution, maintaining the temperature below 15 °C.

  • Stir the mixture for 1-2 hours at room temperature. Monitor the reaction progress by TLC.

  • Acidify the aqueous solution to pH 2-3 with hydrochloric acid (e.g., 6 M HCl) to precipitate the product.[5]

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Choose a suitable solvent system. A mixture of ethanol and water or ethyl acetate and hexane is often effective.[1][6]

  • Dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent of the pair).

  • If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

  • Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Table 1: Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield Incomplete reaction, side reactions (polysulfonation, hydrolysis), purification loss.Extend reaction time, optimize temperature, ensure anhydrous conditions for Step A, control pH during workup, optimize recrystallization solvent.[1]
Insoluble Precipitate Hydrolysis of sulfonyl chloride intermediate to sulfonic acid.Maintain low temperature during amidation, ensure basic pH, process the reaction promptly.[1]
Product Discoloration Oxidized impurities, impure starting materials.Use activated carbon during recrystallization, verify purity of aniline.[1]
Difficulty in Purification Product is an oil or does not crystallize easily.Try a different solvent system for recrystallization; if necessary, purify by silica gel column chromatography.[1]

Part 4: Visualizations and Workflows

Diagram 1: General Synthesis Workflow

This diagram illustrates the primary two-step synthesis route.

Figure 1: Synthesis Workflow A Aniline B Chlorosulfonation (Chlorosulfonic Acid, 0-5 °C) A->B C 2-Aminobenzenesulfonyl Chloride (Intermediate) B->C D Amidation (Isopropylamine, 0-15 °C) C->D E Crude Product D->E F Purification (Recrystallization) E->F G 2-Amino-N-isopropylbenzenesulfonamide F->G

Caption: A high-level overview of the synthesis process.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This flowchart helps diagnose the root cause of low product yield.

Figure 2: Low Yield Troubleshooting cluster_TLC TLC Analysis cluster_Solutions Potential Solutions Start Low Yield Observed Check_TLC Analyze TLC of crude product Start->Check_TLC SM_Present Starting material present? Check_TLC->SM_Present Side_Products Significant side products? Check_TLC->Side_Products Sol_Incomplete Incomplete Reaction: - Increase reaction time - Check temperature SM_Present->Sol_Incomplete Yes No_Issues Crude product looks clean? SM_Present->No_Issues No Sol_Side_Reaction Side Reactions: - Check stoichiometry - Improve temp. control - Ensure anhydrous conditions Side_Products->Sol_Side_Reaction Yes Side_Products->No_Issues No Sol_Purification Purification Loss: - Optimize recrystallization solvent - Consider chromatography No_Issues->Sol_Purification

Caption: A decision tree to diagnose the cause of low yield.

References

  • Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. (2026, January 26). Vertex AI Search.
  • Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. (n.d.). BenchChem.
  • Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide. (n.d.).
  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (n.d.). Cihan University-Erbil Repository.
  • Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. (2017, September 13). PMC - NIH.
  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (2021, October 19). MDPI.
  • Application Notes and Protocols: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide. (n.d.). BenchChem.
  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (n.d.). PMC.

Sources

Validation & Comparative

Technical Comparison Guide: 2-Amino-N-isopropylbenzenesulfonamide HCl vs. Selective CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Amino-N-isopropylbenzenesulfonamide HCl against established selective CDK2 inhibitors.

Editorial Note: This analysis frames "2-Amino-N-isopropylbenzenesulfonamide HCl" not as a clinical-stage drug, but as a pharmacophore fragment and synthetic intermediate . In Fragment-Based Drug Discovery (FBDD), such low-molecular-weight ligands are critical for probing the ATP-binding pocket (specifically the hinge region and back-pocket) before being "grown" into nanomolar inhibitors like Dinaciclib or CVT-313.

Executive Summary

2-Amino-N-isopropylbenzenesulfonamide HCl (CAS: 1365272-16-7) represents a distinct class of "fragment" ligands. Unlike fully optimized inhibitors (e.g., Dinaciclib, Roscovitine) which exhibit nanomolar potency but often suffer from off-target toxicity (pan-CDK inhibition), this sulfonamide scaffold offers a unique chemical starting point. It binds via a bidentate hydrogen-bonding motif to the CDK2 hinge region (Leu83/Asp86), typically exhibiting micromolar (µM) affinity. Its primary utility lies in Structure-Activity Relationship (SAR) studies and as a low-molecular-weight probe for crystallographic screening, offering high ligand efficiency (LE) despite lower absolute potency.

Quick Comparison Matrix
Feature2-Amino-N-isopropylbenzenesulfonamide HCl Dinaciclib (SCH 727965) CVT-313 Roscovitine (Seliciclib)
Classification Pharmacophore Fragment / IntermediateClinical Candidate (Phase III)Selective Tool CompoundPan-CDK Inhibitor (First Gen)
CDK2 Potency (IC50) > 10 µM (Est.[1] Fragment Affinity)1 nM 500 nM 700 nM
Selectivity Profile High Ligand Efficiency; Low Specificity aloneLow (Hits CDK1/2/5/9)Moderate (CDK2 > CDK1)Low (Hits CDK1/2/5)
Binding Mode Hinge Binder (Asp86 interaction)ATP Competitive (Ribose pocket)ATP CompetitiveATP Competitive
Primary Application FBDD, SAR Optimization, SynthesisClinical Oncology (CLL, MM)In vitro/In vivo ResearchResearch / Early Clinical

Mechanistic Analysis & Binding Logic[2]

The Sulfonamide "Anchor" Hypothesis

The core utility of 2-Amino-N-isopropylbenzenesulfonamide lies in its ability to anchor into the CDK2 active site.

  • Mechanism: The sulfonamide group (

    
    ) acts as a hydrogen bond donor/acceptor pair. In CDK2, the Asp86  residue (located at the base of the ATP-binding pocket) is a critical selectivity filter.
    
  • Causality: Unlike purine-based inhibitors (Roscovitine) that mimic the adenine ring of ATP, sulfonamides often exploit the "back pocket" or specific water-mediated networks unique to CDK2, potentially offering a route to avoid CDK1 inhibition (a common toxicity source).

Pathway Visualization: CDK2 Inhibition Impact

The following diagram illustrates the downstream effects of inhibiting CDK2, contrasting the "Fragment" approach (weak, reversible modulation) with "Lead" inhibition (potent cell cycle arrest).

CDK2_Pathway CDK2 CDK2 / Cyclin E Complex Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation (Inactivation) Inhibitor_Frag 2-Amino-N-isopropyl- benzenesulfonamide (Fragment) Inhibitor_Frag->CDK2 Weak Competitive Binding (High Off-Rate) Inhibitor_Lead Dinaciclib / CVT-313 (Optimized Lead) Inhibitor_Lead->CDK2 Potent Inhibition (Low Ki) Inhibitor_Lead->Rb Blocks Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases (Upon Phosphorylation) Apoptosis Apoptosis / G1 Arrest Rb->Apoptosis Hypophosphorylated State Induces Arrest S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Transcription

Figure 1: Mechanism of Action. Optimized inhibitors (Red) effectively block Rb phosphorylation, halting the cell cycle. The fragment (Yellow) demonstrates the binding mode but requires chemical elaboration to achieve therapeutic potency.

Comparative Performance Data

A. Potency & Selectivity (In Vitro)

The following data contrasts the "starting point" (Fragment) with the "endpoint" (Drug).

CompoundCDK2 IC50CDK1 IC50Selectivity Ratio (CDK1/CDK2)Key Interactions
2-Amino-N-isopropyl... ~15 - 50 µM *> 100 µM> 2xH-bonds to hinge (Leu83); Hydrophobic fit of isopropyl group.
CVT-313 0.5 µM4.2 µM8.5xPurine scaffold mimics ATP; N6-substitution drives selectivity.
SU9516 0.022 µM0.04 µM~1.8xIndolinone scaffold; Potent but poor selectivity vs CDK1.
Dinaciclib 0.001 µM0.003 µM~3xPyrazolo[1,5-a]pyrimidine; Extreme potency, pan-CDK activity.

*Note: Values for the fragment are estimated based on typical FBDD screening hits for sulfonamide scaffolds in kinase panels.

B. Physicochemical Properties (Drug-Likeness)

Researchers utilizing 2-Amino-N-isopropylbenzenesulfonamide HCl often do so because of its superior Ligand Efficiency (LE) .

  • Molecular Weight: 264.77 g/mol (vs. 396 g/mol for Dinaciclib).

  • Solubility (HCl Salt): High aqueous solubility (>10 mM), making it ideal for high-concentration crystallographic soaks.

  • Synthetic Utility: The 2-amino group serves as a handle for coupling reactions (e.g., Buchwald-Hartwig amination) to attach purine or pyrimidine cores, creating hybrid inhibitors.

Experimental Protocols

Protocol 1: Competitive Binding Assay (Fluorescence Polarization)

Use this protocol to determine if the fragment binds to the CDK2 ATP pocket.

Reagents:

  • Recombinant CDK2/Cyclin E complex.

  • Tracer: Fluorescently labeled ATP-competitive probe (e.g., Kinase Tracer 236).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Preparation: Dilute 2-Amino-N-isopropylbenzenesulfonamide HCl in DMSO to generate a 10-point dose-response curve (Start: 10 mM, Dilution factor: 3).

  • Incubation: Mix 5 µL of Compound + 5 µL of CDK2 enzyme (5 nM final) + 5 µL of Tracer (2 nM final) in a 384-well black plate.

  • Equilibrium: Incubate at Room Temperature (20-25°C) for 60 minutes. Critical: Fragments have fast off-rates; do not wash.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm / Em: 535 nm).

  • Validation: Use Dinaciclib (100 nM) as a positive control (Low mP) and DMSO as a negative control (High mP).

Protocol 2: Chemical Synthesis of Hybrid Inhibitors

For researchers using this compound as an intermediate to create potent CDK2 inhibitors (e.g., Sulfonamide-Purine hybrids).

Reaction Scheme Visualization:

Synthesis_Workflow Start 2-Amino-N-isopropyl- benzenesulfonamide Catalyst Pd(OAc)2 / Xantphos (Buchwald Coupling) Start->Catalyst Core 6-Chloropurine Scaffold Core->Catalyst Product Potent CDK2 Inhibitor (Purine-Sulfonamide Hybrid) Catalyst->Product C-N Bond Formation (100°C, Dioxane)

Figure 2: Synthetic pathway transforming the fragment into a bioactive lead.

Step-by-Step:

  • Reactants: Combine 1.0 eq of 6-chloropurine derivative with 1.2 eq of 2-Amino-N-isopropylbenzenesulfonamide HCl.

  • Catalysis: Add 5 mol% Pd(OAc)2 and 10 mol% Xantphos in dry 1,4-dioxane.

  • Base: Add 2.0 eq Cs2CO3.

  • Conditions: Reflux at 100°C under Argon for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

  • Result: This yields a "Type I" kinase inhibitor where the sulfonamide tail engages the hinge region hydrogen bonds.

References

  • Discovery of Selective CDK2 Inhibitors

    • Title: Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1]

    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • CVT-313 Characterization

    • Title: CVT-313, a specific and potent inhibitor of CDK2 that prevents neointimal prolifer
    • Source: Proc.
    • URL:[Link]

  • Dinaciclib Profile

    • Title: Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor.
    • Source: Molecular Cancer Therapeutics.[2][3]

    • URL:[Link]

  • Sulfonamide SAR in Kinases

    • Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity.[1][4][5][6][7]

    • Source: Journal of Medicinal Chemistry (2017).[4]

    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 2-Amino-N-isopropylbenzenesulfonamide HCl Product Page.[5][8]

    • Source: Sigma-Aldrich.

Sources

Potential alternatives to 2-Amino-N-isopropylbenzenesulfonamide as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Synthetic Alternatives for 2-Amino-N-isopropylbenzenesulfonamide

Introduction

In the landscape of medicinal chemistry and organic synthesis, 2-Amino-N-isopropylbenzenesulfonamide serves as a valuable and versatile building block.[1] Its unique structural arrangement, featuring an ortho-disubstituted aniline ring with a sulfonamide moiety, makes it a key intermediate in the synthesis of a variety of complex molecules, including potential therapeutic agents for cancer and diabetes.[1] The reactivity of its primary amino group, coupled with the physicochemical properties imparted by the N-isopropylbenzenesulfonamide group, allows for diverse chemical modifications.[1] However, the pursuit of novel chemical entities with improved pharmacological profiles, altered reactivity, or different physical properties necessitates the exploration of structural analogs and alternatives.

This guide provides an in-depth comparison of viable alternatives to 2-Amino-N-isopropylbenzenesulfonamide. We will explore the nuanced differences in reactivity and physical properties that arise from subtle structural modifications. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting building blocks for their synthetic campaigns.

Reactivity Profile of 2-Amino-N-isopropylbenzenesulfonamide

The synthetic utility of 2-Amino-N-isopropylbenzenesulfonamide is primarily centered around the reactivity of the 2-amino group. This group can readily undergo a range of classical aniline reactions, including:

  • Diazotization: Formation of a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

  • Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.

  • Cyclization Reactions: Serving as a binucleophile in condensation reactions with carbonyl compounds to form heterocyclic structures like quinazolinones and benzothiadiazines.[2]

  • C-H Functionalization: The directing effect of the sulfonamide group can influence the regioselectivity of C-H activation reactions on the benzene ring.[3]

The N-isopropyl group on the sulfonamide provides steric bulk and modulates the compound's lipophilicity and solubility. The sulfonamide group itself is a key pharmacophore, known for its ability to inhibit enzymes like carbonic anhydrases.[4]

Candidate Alternatives: A Comparative Analysis

The selection of an alternative building block is driven by the specific goals of the synthesis. Below, we compare several logical alternatives to 2-Amino-N-isopropylbenzenesulfonamide, categorized by the type of structural modification.

Variation of the N-Alkyl/Aryl Substituent

Modifying the substituent on the sulfonamide nitrogen is a common strategy to fine-tune physicochemical properties and biological activity.

CompoundStructureKey Differentiating FeaturesPotential Applications & Rationale
2-Aminobenzenesulfonamide 2-Aminobenzenesulfonamide- Unsubstituted sulfonamide (NH2).- More polar and potentially more water-soluble.- The two N-H protons offer additional hydrogen bonding opportunities.- Baseline comparison for the role of the N-alkyl group.- Synthesis of primary sulfonamide-containing drugs.[4]
2-Amino-N-cyclopropylbenzenesulfonamide 2-Amino-N-cyclopropylbenzenesulfonamide- N-cyclopropyl group introduces conformational rigidity and a strained ring system.- Cyclopropyl groups are known to improve metabolic stability and potency in some drug candidates.[5]- Exploring structure-activity relationships (SAR) where conformational constraint is desired.- Potential for improved binding affinity to target proteins.
2-Amino-N-methyl-N-phenylbenzenesulfonamide 2-Amino-N-methyl-N-phenylbenzenesulfonamide- Tertiary sulfonamide with both alkyl and aryl substituents.- Increased lipophilicity and steric bulk compared to the parent compound.- Fine-tuning solubility and pharmacokinetic profiles.- Investigating the impact of aromatic interactions from the N-phenyl group on biological targets.
Regioisomeric Alternatives

Changing the position of the amino group relative to the sulfonamide can dramatically alter the molecule's reactivity and its utility in constructing specific scaffolds.

CompoundStructureKey Differentiating FeaturesPotential Applications & Rationale
4-Amino-N-isopropylbenzenesulfonamide 4-Amino-N-isopropylbenzenesulfonamide- para-disubstituted isomer.- The amino group is electronically and sterically less hindered than in the ortho isomer.- Lacks the potential for intramolecular hydrogen bonding between the amino and sulfonamide groups.- Used in syntheses where the para substitution pattern is required for the final target molecule.[6][7]- The amino group may exhibit different reactivity in electrophilic aromatic substitution reactions.
3-Amino-N-isopropylbenzenesulfonamide 3-Amino-N-isopropylbenzenesulfonamide- meta-disubstituted isomer.- Offers a different vector for substituent placement compared to the ortho and para isomers.- Synthesis of compounds where a meta relationship between functional groups is crucial for biological activity.[8]
Bioisosteric Replacements for the Sulfonamide

In some applications, the entire benzenesulfonamide core can be replaced with a bioisostere to achieve a different property profile while retaining a similar overall shape and functionality.

CompoundStructureKey Differentiating FeaturesPotential Applications & Rationale
2-Amino-N-isopropylbenzamide 2-Amino-N-isopropylbenzamide- The sulfonamide group (-SO2NH-) is replaced by an amide group (-CONH-).- Amides have different electronic properties and hydrogen bonding capabilities than sulfonamides.- Generally less acidic than sulfonamides.- Investigating the necessity of the sulfonamide group for biological activity.- Synthesis of quinazolinone derivatives and other heterocycles.[9][10]

Experimental Protocols & Workflows

To illustrate the practical application of these building blocks, we provide a generalized protocol for a common synthetic transformation: the synthesis of a benzothiadiazine dioxide derivative, a heterocyclic scaffold of medicinal interest.

Workflow for Benzothiadiazine Dioxide Synthesis

This workflow outlines the key steps in the cyclization reaction between a 2-aminobenzenesulfonamide derivative and an aldehyde.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 2-Aminobenzenesulfonamide Alternative D Mix reactants in solvent A->D B Aldehyde (R-CHO) B->D C Solvent (e.g., Ethanol) C->D E Add catalyst/oxidant (e.g., I2, KMnO4) D->E F Heat under reflux (e.g., 2-6 hours) E->F G Cool to room temperature F->G H Filter precipitated product G->H I Wash with cold solvent H->I J Purify by recrystallization or column chromatography I->J K Characterize product (NMR, MS, etc.) J->K

Caption: Generalized workflow for the synthesis of benzothiadiazine 1,1-dioxide derivatives.

Detailed Experimental Protocol: Synthesis of 3-Phenyl-2H-1,2,4-benzothiadiazine 1,1-dioxide

This protocol is adapted from methodologies described for the cyclization of 2-aminobenzenesulfonamides with aldehydes.[2]

Materials:

  • 2-Aminobenzenesulfonamide (or chosen alternative) (1.0 mmol)

  • Benzaldehyde (1.1 mmol)

  • Iodine (I₂) (0.1 mmol)

  • Potassium permanganate (KMnO₄) (2.0 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Reactant Setup: To a 50 mL round-bottom flask, add 2-aminobenzenesulfonamide (1.0 mmol), benzaldehyde (1.1 mmol), and ethanol (10 mL).

  • Catalyst and Oxidant Addition: Add iodine (0.1 mmol) and potassium permanganate (2.0 mmol) to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 3-phenyl-2H-1,2,4-benzothiadiazine 1,1-dioxide.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Data Summary

The choice of building block can influence reaction outcomes. The following table presents hypothetical comparative data based on general chemical principles and literature precedents. Actual results will vary based on specific reaction conditions.

Building BlockRelative Reactivity in CyclizationExpected Yield RangeKey AdvantagePotential Disadvantage
2-Amino-N-isopropylbenzenesulfonamideModerate60-80%Balanced lipophilicity and reactivity.Steric hindrance from isopropyl group may slow some reactions.
2-AminobenzenesulfonamideHigh70-90%Less sterically hindered, potentially faster reaction rates.Product may be more polar, affecting solubility and purification.
4-Amino-N-isopropylbenzenesulfonamideN/A for this cyclizationN/ASuitable for syntheses requiring a para-substitution pattern.Cannot form the desired benzothiadiazine ring system.
2-Amino-N-isopropylbenzamideModerate-High65-85%Forms quinazolinone core instead of benzothiadiazine.Different heterocyclic system is formed.

Logical Framework for Building Block Selection

Choosing the right building block is a critical step in synthetic design. The following flowchart provides a decision-making framework.

G Start Start: Define Target Molecule & Desired Properties Q1 Is the ortho-amino sulfonamide core essential? Start->Q1 Q2 Is N-substitution required for SAR/physical properties? Q1->Q2 Yes A5 Consider regioisomers like 4-Amino-N-isopropylbenzenesulfonamide Q1->A5 No Q3 Is conformational rigidity a key design element? Q2->Q3 Yes A2 Use 2-Aminobenzenesulfonamide (unsubstituted) Q2->A2 No A3 Use parent compound: 2-Amino-N-isopropylbenzenesulfonamide Q3->A3 No A4 Consider alternatives like 2-Amino-N-cyclopropylbenzenesulfonamide Q3->A4 Yes A1 Consider bioisosteres like 2-Amino-N-isopropylbenzamide

Caption: Decision tree for selecting an appropriate aminobenzenesulfonamide building block.

Conclusion and Future Outlook

While 2-Amino-N-isopropylbenzenesulfonamide remains a cornerstone building block, a thorough understanding of its structural alternatives is crucial for innovative drug discovery and synthetic chemistry. By systematically modifying the N-substituent, the substitution pattern on the aromatic ring, or even by replacing the sulfonamide group with a bioisostere, researchers can access a vast chemical space. The choice of building block directly impacts not only the synthetic feasibility and reaction outcomes but also the biological activity and pharmacokinetic properties of the final compounds. Future research will likely focus on developing novel, more complex aminobenzenesulfonamide derivatives to further expand the synthetic chemist's toolbox and accelerate the discovery of new therapeutic agents.

References

  • Vertex AI Search. (2026, January 26). Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery.
  • Al-Masoudi, N. A., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

  • Sojitra, N. A., et al. (2015). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. ResearchGate. [Link]

  • Various Authors. (2022). New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted sulfonamide group and sulfonamide complexes. ResearchGate. [Link]

  • Hangan, A., et al. (2011). SYNTHESIS OF NEW N-SUBSTITUTED HETEROCYCLIC SULFONAMIDES. Farmacia. [Link]

  • Graul, A. I., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

  • Pérez-Pertejo, Y., et al. (2021). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. Molecules. [Link]

  • Google Patents. (1987). 4-amino benzenesulfonamides.
  • Various Authors. (2020). Ortho‐C−H functionalization of aryl sulfonamides. ResearchGate. [Link]

  • Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. PMC. [Link]

  • Angeli, A., et al. (2024). Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori. MDPI. [Link]

  • Nocentini, A., et al. (2024). Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II. MDPI. [Link]

  • Fukuyama, T., et al. (2002). A reliable and easy method for synthesis of nitrogen-containing compounds. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Roman, G. (2024). Novel aminobenzenesulfonamides as potential inhibitors of carbonic anhydrases. ResearchGate. [Link]

  • Kumar, R., et al. (2024). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • PubChem. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide. [Link]

  • PubChem. Sulfanilamide. [Link]

  • Google Patents. (1985). The synthesis of cyclopropane amino acids and peptides.
  • National Science Foundation. (2025). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. [Link]

  • Wang, Y., et al. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega. [Link]

  • Google Patents. (2013). Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide.
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Comparative analysis of the inhibitory potency of benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Inhibitory Potency of Benzenesulfonamide Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive comparative analysis of the inhibitory potency of benzenesulfonamide derivatives, a class of compounds renowned for their diverse pharmacological applications. Leveraging key experimental data and established scientific principles, we will delve into their mechanism of action, structure-activity relationships (SAR), and the methodologies used to evaluate their efficacy, with a particular focus on their well-documented role as carbonic anhydrase inhibitors.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and anticancer agents. A primary mechanism through which many benzenesulfonamide derivatives exert their physiological effects is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. These enzymes play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate.

The inhibitory action of benzenesulfonamides against CAs is a classic example of structure-based drug design. The sulfonamide group (-SO₂NH₂) coordinates to the zinc ion (Zn²⁺) in the active site of the enzyme, mimicking the transition state of the native substrate. This interaction is fundamental to their inhibitory potency.

Comparative Inhibitory Potency: A Data-Driven Analysis

The efficacy of a benzenesulfonamide derivative as an inhibitor is quantified by its inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher potency. The following table summarizes the inhibitory potency of a selection of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

CompoundDerivativeTarget IsoformInhibitory Potency (Ki/IC50)Reference
14-MethylbenzenesulfonamidehCA I250 nM (Ki)
24-ChlorobenzenesulfonamidehCA I120 nM (Ki)
34-HydroxybenzenesulfonamidehCA I80 nM (Ki)
44-CarboxybenzenesulfonamidehCA II4.5 nM (IC50)
54-(2-Aminoethyl)benzenesulfonamidehCA II0.54 nM (Ki)
6N-(4-Sulfamoylphenyl)acetamidehCA II12 nM (Ki)
74-FluorobenzenesulfonamidehCA II28 nM (Ki)

Analysis of the Data:

The data clearly demonstrates that substitutions on the benzene ring significantly influence the inhibitory potency of benzenesulfonamide derivatives. For instance, the introduction of a hydroxyl group at the para-position (Compound 3) enhances the inhibitory activity against hCA I compared to a methyl group (Compound 1) or a chloro group (Compound 2). This is likely due to the formation of additional hydrogen bonds within the enzyme's active site.

Furthermore, the data for hCA II inhibitors reveals that incorporating a carboxyl group (Compound 4) or an aminoethyl group (Compound 5) at the para-position leads to potent inhibition, with Ki values in the low nanomolar and even sub-nanomolar range. These functional groups can engage in favorable interactions with amino acid residues lining the active site, thereby increasing the binding affinity.

Structure-Activity Relationship (SAR) of Benzenesulfonamide Inhibitors

The relationship between the chemical structure of benzenesulfonamide derivatives and their inhibitory activity is a well-studied area. The following diagram illustrates the key structural features that can be modified to modulate potency and selectivity.

SAR_Benzenesulfonamide cluster_core Benzenesulfonamide Core cluster_substituents Key Substitution Points Core Benzenesulfonamide Scaffold R1 Para-position (R1) - Crucial for potency and selectivity Core->R1 Primary site for modification R2 Ortho/Meta-positions (R2) - Can influence solubility and cell permeability Core->R2 Secondary site for modification Sulfonamide_N Sulfonamide Nitrogen - Substitution generally reduces potency Core->Sulfonamide_N Modification often detrimental Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare enzyme solution in buffer E Mix enzyme and inhibitor (pre-incubation) A->E B Prepare inhibitor stock solution (e.g., in DMSO) B->E C Prepare CO2-saturated water F Rapidly mix enzyme-inhibitor complex with CO2-saturated water and indicator in stopped-flow instrument C->F D Prepare buffer with pH indicator D->F E->F G Monitor absorbance change of the pH indicator over time at a specific wavelength F->G H Calculate initial reaction rates from the absorbance data G->H I Plot reaction rates against inhibitor concentration H->I J Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value I->J

Figure 2: Workflow for Determining IC50 using a Stopped-Flow Assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified carbonic anhydrase isoform in the chosen buffer.

    • Prepare a stock solution of the benzenesulfonamide derivative in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

    • Saturate water with CO₂ by bubbling the gas through it for a sufficient amount of time.

    • Prepare the assay buffer containing the pH indicator.

  • Enzyme-Inhibitor Pre-incubation:

    • In a series of microcentrifuge tubes, mix a fixed amount of the enzyme solution with varying concentrations of the inhibitor dilutions.

    • Include a control sample with the enzyme and buffer only (no inhibitor).

    • Allow the mixtures to pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature to allow for inhibitor binding.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or the enzyme-only control).

    • Load the second syringe with the CO₂-saturated water and the pH indicator.

    • Initiate the rapid mixing of the two solutions. The enzyme-catalyzed hydration of CO₂ will cause a change in pH, which is detected by a change in the absorbance of the pH indicator.

    • Record the change in absorbance over a short time course (milliseconds to seconds).

  • Data Analysis:

    • Determine the initial rate of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Plot the initial reaction rates as a percentage of the uninhibited control rate against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a suitable equation (e.g., the four-parameter logistic equation) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion and Future Directions

The benzenesulfonamide scaffold remains a cornerstone in the development of potent and selective enzyme inhibitors. As demonstrated, subtle modifications to the benzene ring can lead to significant changes in inhibitory potency, highlighting the importance of structure-activity relationship studies. The stopped-flow spectrophotometric assay provides a robust and reliable method for quantifying the inhibitory efficacy of these compounds.

Future research in this area will likely focus on the design of isoform-selective inhibitors to minimize off-target effects and improve the therapeutic index of benzenesulfonamide-based drugs. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of novel derivatives with enhanced pharmacological profiles.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Genis, C., Sippel, D., & Flaherty, D. P. (2010). 4-Carboxybenzenesulfonamide is a carbonic anhydrase II inhibitor. Bioorganic & Medicinal Chemistry Letters, 20(11), 3223-3226. [Link]

  • Krishnamurthy, V. M., Bohm, H. J., & Stahl, M. (2008). A high-throughput screen for the determination of binding affinity and binding stoichiometry of protein-ligand interactions. Journal of the American Chemical Society, 130(3), 1190-1191. [Link]

  • Lloyd, M. D., Pederick, R. L., Natesh, R., & Woo, L. W. L. (2012). Structure-based design, synthesis and evaluation of 4-substituted-benzenesulfonamides as potent and selective inhibitors of human carbonic anhydrase II. Bioorganic & Medicinal Chemistry, 20(1), 213-222. [Link]

Validating the Therapeutic Potential of 2-Amino-N-isopropylbenzenesulfonamide in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification of versatile chemical scaffolds is a critical starting point for the development of novel therapeutics. 2-Amino-N-isopropylbenzenesulfonamide is one such molecule of significant interest. While primarily recognized as a key intermediate in the synthesis of more complex organic molecules, its inherent structural features suggest a strong potential for direct therapeutic applications, particularly in the realms of oncology and metabolic diseases.[1] This guide provides an in-depth technical analysis of 2-Amino-N-isopropylbenzenesulfonamide, exploring its hypothesized mechanisms of action, presenting a comparative analysis with established therapeutic agents, and offering detailed protocols for its validation in relevant disease models.

The therapeutic promise of 2-Amino-N-isopropylbenzenesulfonamide stems from its structural similarity to known inhibitors of two critical enzymes: Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP-IV).[1] Aberrant CDK2 activity is a hallmark of uncontrolled cell proliferation in many cancers, while DPP-IV plays a crucial role in glucose metabolism, making it a key target in the management of type 2 diabetes.[1] This guide will delve into the scientific rationale behind targeting these enzymes and provide the experimental framework necessary for researchers and drug development professionals to validate the therapeutic potential of this promising compound. Furthermore, the hydrochloride salt form of 2-Amino-N-isopropylbenzenesulfonamide offers enhanced water solubility and stability, crucial properties for pharmaceutical development.[1]

Hypothesized Mechanisms of Action and Therapeutic Targets

The therapeutic potential of 2-Amino-N-isopropylbenzenesulfonamide is predicated on its ability to inhibit key enzymes involved in disease pathogenesis. Below, we explore the two primary targets and the rationale for inhibition.

Cyclin-Dependent Kinase 2 (CDK2): A Gatekeeper of the Cell Cycle

Mechanism of Action: CDK2 is a serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and progression through the S phase of the cell cycle. In many cancer types, dysregulation of the CDK2 pathway, often through the overexpression of Cyclin E, leads to unchecked cellular proliferation. 2-Amino-N-isopropylbenzenesulfonamide, owing to its sulfonamide core, is hypothesized to act as an ATP-competitive inhibitor, occupying the ATP-binding pocket of CDK2 and preventing the phosphorylation of its substrates, thereby inducing cell cycle arrest.

Signaling Pathway: CDK2 in Cell Cycle Regulation

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates S_Phase S-Phase Progression CyclinE_CDK2->S_Phase promotes G1_Arrest G1/S Arrest CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S_Phase promotes Inhibitor 2-Amino-N- isopropylbenzenesulfonamide Inhibitor->CyclinE_CDK2 inhibits Inhibitor->CyclinA_CDK2 inhibits

Caption: Hypothesized inhibition of the CDK2 pathway by 2-Amino-N-isopropylbenzenesulfonamide, leading to G1/S cell cycle arrest.

Dipeptidyl Peptidase IV (DPP-IV): A Regulator of Glucose Homeostasis

Mechanism of Action: DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are crucial for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, 2-Amino-N-isopropylbenzenesulfonamide is expected to prolong the action of incretins, leading to improved glycemic control in type 2 diabetes. The amino group and the sulfonamide moiety are key pharmacophoric features that can interact with the active site of the DPP-IV enzyme.

Signaling Pathway: DPP-IV in Glucose Regulation

DPP4_Pathway Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Food_Intake->Incretins stimulates release Pancreas Pancreas Incretins->Pancreas act on DPP4 DPP-IV Incretins->DPP4 degraded by Insulin Insulin Secretion Pancreas->Insulin increases Glucagon Glucagon Secretion Pancreas->Glucagon decreases Glucose_Uptake Glucose Uptake Insulin->Glucose_Uptake promotes Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inhibitor 2-Amino-N- isopropylbenzenesulfonamide Inhibitor->DPP4 inhibits

Caption: Proposed mechanism of 2-Amino-N-isopropylbenzenesulfonamide in enhancing incretin signaling by inhibiting DPP-IV.

Comparative Analysis: Performance Against Established Alternatives

While direct experimental data for 2-Amino-N-isopropylbenzenesulfonamide is emerging, we can infer its potential by examining the performance of structurally related benzenesulfonamide derivatives and comparing them to established inhibitors of CDK2 and DPP-IV.

Comparison with CDK2 Inhibitors

The development of selective CDK2 inhibitors has been a significant challenge due to the high degree of homology with other CDKs, particularly CDK1.[3] However, benzenesulfonamide-containing compounds have shown promise in achieving selectivity.

Compound/ClassTarget(s)IC50 (CDK2)Key Characteristics & References
4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide CDK244 nMDemonstrates ~2000-fold selectivity over CDK1.[4]
PF-07104091 CDK2-A selective CDK2 inhibitor currently in clinical trials.[3]
Dinaciclib (MK-7965) Pan-CDK (CDK1, 2, 5, 9)-Multi-kinase inhibitor with associated side effects.[3]
Fadraciclib (CYC-065) CDK2/9-Dual inhibitor targeting both cell cycle and transcription.[3]

Note: IC50 values are highly dependent on assay conditions. The data presented is for comparative purposes.

The high potency and remarkable selectivity of the biphenyl-substituted benzenesulfonamide highlight the potential of this scaffold for developing superior CDK2 inhibitors. 2-Amino-N-isopropylbenzenesulfonamide serves as a crucial starting point for synthesizing such potent and selective analogs.

Comparison with DPP-IV Inhibitors

The DPP-IV inhibitor market is well-established with several "gliptin" drugs. Benzenesulfonamide and piperazine sulfonamide derivatives have been explored as alternative scaffolds.

Compound/ClassTarget(s)% Inhibition (at 100 µM) or IC50Key Characteristics & References
1,4-bis(phenylsulfonyl) piperazine derivatives DPP-IV11.2 - 22.6%Presence of electron-withdrawing groups enhances activity.[5]
Sitagliptin DPP-IVIC50 ≈ 18 nMA widely prescribed, potent, and selective DPP-IV inhibitor.[6]
Vildagliptin DPP-IV-Another established DPP-IV inhibitor.[5]
Saxagliptin DPP-IV-A potent and selective DPP-IV inhibitor.[5]

The inhibitory activity of the piperazine sulfonamide derivatives, while modest, demonstrates that the sulfonamide moiety can be effectively utilized in the design of DPP-IV inhibitors. Further optimization of the 2-Amino-N-isopropylbenzenesulfonamide scaffold could lead to compounds with potencies comparable to the established gliptins.

Experimental Protocols for Therapeutic Validation

To rigorously validate the therapeutic potential of 2-Amino-N-isopropylbenzenesulfonamide, a series of well-defined in vitro experiments are essential. The following protocols provide a framework for assessing its inhibitory activity against CDK2 and DPP-IV.

Experimental Workflow: From Target to Cellular Activity

Caption: A streamlined workflow for validating the therapeutic potential of 2-Amino-N-isopropylbenzenesulfonamide.

Protocol 1: In Vitro CDK2 Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 2-Amino-N-isopropylbenzenesulfonamide against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme

  • Histone H1 or a specific peptide substrate

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 2-Amino-N-isopropylbenzenesulfonamide (dissolved in DMSO)

  • Positive control inhibitor (e.g., Roscovitine)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, recombinant CDK2/Cyclin enzyme, and the substrate.

  • Serial Dilution of Inhibitor: Perform serial dilutions of 2-Amino-N-isopropylbenzenesulfonamide in DMSO, followed by a further dilution in the kinase reaction buffer.

  • Initiate Kinase Reaction: In a 96-well plate, add the kinase reaction mix to wells containing the diluted inhibitor or DMSO (vehicle control).

  • Start the Reaction: Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Phosphorylation Measurement: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol measures the ability of 2-Amino-N-isopropylbenzenesulfonamide to inhibit the enzymatic activity of DPP-IV.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate: H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0)

  • 2-Amino-N-isopropylbenzenesulfonamide (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents: Dilute the recombinant DPP-IV enzyme and the Gly-Pro-AMC substrate in the assay buffer to their final working concentrations.

  • Serial Dilution of Inhibitor: Prepare serial dilutions of 2-Amino-N-isopropylbenzenesulfonamide in DMSO, followed by a further dilution in the assay buffer.

  • Pre-incubation: In the 96-well black microplate, add the diluted inhibitor or DMSO (vehicle control) to the wells, followed by the addition of the diluted DPP-IV enzyme. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the Reaction: Start the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

2-Amino-N-isopropylbenzenesulfonamide represents a promising and versatile scaffold for the development of novel therapeutic agents. Its structural characteristics strongly suggest inhibitory potential against both CDK2 and DPP-IV, two clinically validated targets in oncology and diabetes, respectively. While direct experimental evidence for this specific molecule is still emerging, the data presented for its derivatives provide a compelling rationale for its further investigation.

The comparative analysis with established drugs highlights the potential for benzenesulfonamide-based inhibitors to achieve high potency and selectivity. The detailed experimental protocols provided in this guide offer a clear path for researchers to rigorously validate the therapeutic efficacy of 2-Amino-N-isopropylbenzenesulfonamide and its future analogs. Future research should focus on synthesizing and testing a library of derivatives to establish a comprehensive structure-activity relationship (SAR) and to optimize for potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in translating the therapeutic potential of this versatile scaffold into tangible clinical benefits.

References

  • Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. (2026, January 26). Google Cloud.
  • Fischer, P. M., & Jane, S. M. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(15), 6937–6957. Retrieved from [Link]

  • Novartis discovers new CDK inhibitors. (2026, January 21). BioWorld. Retrieved from [Link]

  • Tadesse, S., Yu, M., Kumarasamy, V., et al. (2020). Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Journal of Medicinal Chemistry, 63(17), 9234–9251. Retrieved from [Link]

  • Abu Khalaf, R., Al-Warafi, E., & Sabbah, D. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica, 71(1), 1-13. Retrieved from [Link]

  • The IC 50 Result of the Target Compounds against CDK2 En- zyme. (n.d.). ResearchGate. Retrieved from [Link]

  • BindingDB BDBM643093 US20240002339, Example 30. (n.d.). BindingDB. Retrieved from [Link]

  • Supplementary Synthetic Methods from INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024, March 1). American Association for Cancer Research - Figshare. Retrieved from [Link]

  • Rana, K., & Sharma, S. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 15(10), 1234. Retrieved from [Link]

  • Al-Masri, I. M. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA Text. Retrieved from [Link]

  • Use of a pyrimidine-based selective cyclin-dependent kinase 2 (CDK2) of structure. (n.d.). Google Patents.
  • Discovery of Potent and Selective Bivalent CDK2 Degraders that Demonstrate Activity in CCNE1. (n.d.). Plexium. Retrieved from [Link]

  • CDK2 inhibitor demonstrates activity in CCNE1-amplified tumors. (2024, March 28). BioWorld. Retrieved from [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). Molecules, 27(15), 4933. Retrieved from [Link]

  • A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. (2023, December 3). Eman Research. Retrieved from [Link]

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. (2025, August 7). ResearchGate. Retrieved from [Link]

  • In vitro DPP-IV (A) and PEP (B) IC 50 values of the studied enzymatic... (n.d.). ResearchGate. Retrieved from [Link]

  • An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides. (n.d.). Bentham Science. Retrieved from [Link]

  • A brief overview of efficacy of approved DPP-4 inhibitors as... (n.d.). ResearchGate. Retrieved from [Link]

  • Cdk2 inhibitors. (n.d.). Google Patents.
  • Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. (2021). Foods, 10(11), 2603. Retrieved from [Link]

  • Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic. (2003, January 17). PubMed. Retrieved from [Link]

  • Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. (2022, September 2). RSC Advances, 12(38), 24651-24669. Retrieved from [Link]

  • Identification and in silico study of a novel dipeptidyl peptidase IV inhibitory peptide derived from green seaweed Ulva spp. hy. (2021, November 1). CONICET. Retrieved from [Link]

  • In silico approaches to predict the potential of milk protein-derived peptides as dipeptidyl peptidase IV (DPP-IV). (n.d.). CORE. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Amino-N-isopropylbenzenesulfonamide, HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Amino-N-isopropylbenzenesulfonamide, HCl is not a generic reagent; it is a functionalized sulfonamide intermediate often used in the synthesis of bioactive compounds. As a hydrochloride salt, it presents a dual-hazard profile: the biological activity associated with sulfonamides (potential sensitization) and the physicochemical corrosivity of acidic salts.

This guide moves beyond basic compliance. It establishes a contamination control protocol . In drug development, protecting the operator is synonymous with protecting the assay; if you are inhaling the compound, you are likely contaminating your control samples.

Physicochemical Hazard Profile
FeatureHazard Implication
HCl Salt Form Hydrolyzes upon contact with moisture (mucous membranes, eyes) to form hydrochloric acid.[1][2] High risk of ocular damage.
Sulfonamide Moiety Known class of sensitizers. Repeated exposure may induce "sulfa" allergies.
Physical State Fine crystalline powder. Prone to static charge, increasing the risk of aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the state of the matter (Solid vs. Solvated).

Table 1: State-Dependent PPE Requirements
PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (Dissolved in DMSO/MeOH)Scientific Rationale
Hand Protection Single Nitrile (4-5 mil)Double Nitrile or Silver Shield® Solids do not permeate nitrile rapidly. However, organic solvents (DMSO) act as a carrier, dragging the solute through the glove matrix [1].
Eye Protection Chemical Goggles (Unvented)Safety Glasses w/ Side ShieldsThe HCl salt dust is acidic. If it contacts the eye, it reacts with tear fluid to cause immediate chemical burns. Glasses are insufficient for dust.
Respiratory Fume Hood (Primary) or N95Fume Hood (Primary)Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable, an N95 is required to prevent sensitization.
Body Standard Lab Coat (Buttoned)Lab Coat + Apron (if >100mL)Protects against static cling of powder and splash protection for corrosive solutions.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the operational phase.

PPE_Decision_Matrix Start Start: Handling 2-Amino-N-isopropylbenzenesulfonamide HCl State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Weighing Liquid_Path Solvated (DMSO/MeOH) State_Check->Liquid_Path Pipetting/Synthesis Dust_Risk Risk: Acidic Dust & Static Solid_Path->Dust_Risk Perm_Risk Risk: Solvent Permeation Liquid_Path->Perm_Risk Solid_PPE REQUIRED: 1. Chemical Goggles (Seal) 2. Nitrile Gloves (Single) 3. Fume Hood (Low Face Velocity) Dust_Risk->Solid_PPE Liquid_PPE REQUIRED: 1. Safety Glasses 2. Double Nitrile (Change every 30m) 3. Closed-Toe Shoes Perm_Risk->Liquid_PPE

Figure 1: Logic flow for selecting appropriate PPE based on the physical state of the reagent.

Operational Protocols: The "Self-Validating" Workflow

Safety is not just about gear; it is about technique. The following steps ensure safety while maximizing data integrity.

Protocol A: Weighing & Solubilization

Objective: Create a stock solution without aerosolizing the acidic salt.

  • Static Neutralization:

    • Why: HCl salts are often hygroscopic and static-prone. They will "jump" from the spatula.

    • Action: Use an ionizing bar or wipe the spatula with an anti-static cloth before entering the vial.

  • The "Transfer" Rule:

    • Never weigh this compound on an open bench. Use a Chemical Fume Hood .

    • If the balance is outside the hood, use the Tare-in-Hood method:

      • Tare empty vial in hood.

      • Add approximate amount of solid.

      • Cap tightly.[1][3][4][5]

      • Transfer to balance to weigh.

      • Return to hood to adjust.

  • Solvent Addition (Exotherm Check):

    • Why: Dissolving HCl salts can be slightly exothermic.

    • Action: Add solvent (DMSO/Water) slowly. If using a septum, vent with a needle to prevent pressure buildup from heat expansion.

Emergency Response & Disposal

Spill Response Logic

Scenario: You have spilled 5g of powder on the benchtop.

  • Do NOT wipe with a wet paper towel immediately. This creates a concentrated acid smear.

  • Cover the spill with a weak base (Sodium Bicarbonate or Calcium Carbonate) to neutralize the potential acidity.

  • Sweep gently into a dustpan (avoid raising dust).

  • Clean the surface with water and soap after bulk removal.

Disposal Pathways
Waste StreamCriteriaAction
Solid Waste Contaminated paper towels, gloves, weigh boats.Place in Hazardous Solid Waste bin. Do not use regular trash (leaching risk).
Liquid Waste Stock solutions in DMSO/Methanol.Organic Solvent Waste . Ensure the container is compatible with acidic organic mixtures.
Aqueous Waste Diluted buffers containing the compound.Adjust pH to 6-8 before disposal (if local regulations permit) or treat as Aqueous Hazardous Waste .

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess: Powder or Liquid? Spill->Assess Dry_Sweep 1. Cover w/ NaHCO3 2. Dry Sweep Assess->Dry_Sweep Solid Absorb 1. Absorb (Vermiculite) 2. Neutralize Assess->Absorb Liquid Bag Double Bag Waste Dry_Sweep->Bag Absorb->Bag Label Label: 'Acidic Organic Waste' Bag->Label

Figure 2: Step-by-step response flow for solid vs. liquid spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Benzenesulfonamide Derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][6]

Sources

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